SLC-391
Description
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
Properties
CAS No. |
1783825-18-2 |
|---|---|
Molecular Formula |
C19H23N7O |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-[5-(cyclopropylmethyl)-1,3,4-oxadiazol-2-yl]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C19H23N7O/c20-18-16(19-25-24-17(27-19)7-12-1-2-12)8-13(9-22-18)14-10-23-26(11-14)15-3-5-21-6-4-15/h8-12,15,21H,1-7H2,(H2,20,22) |
InChI Key |
JYVSYFGHYFXYBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NN=C(O2)C3=C(N=CC(=C3)C4=CN(N=C4)C5CCNCC5)N |
Origin of Product |
United States |
Foundational & Exploratory
SLC-391: A Deep Dive into its Mechanism of Action in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-Small Cell Lung Cancer (NSCLC) remains a formidable challenge in oncology, with acquired resistance to targeted therapies and immunotherapy posing significant hurdles to durable patient responses. The receptor tyrosine kinase AXL has emerged as a key driver of this resistance, promoting tumor cell survival, proliferation, metastasis, and immune evasion. SLC-391, a potent and selective small molecule inhibitor of AXL, is currently under clinical investigation, showing promise in overcoming these resistance mechanisms. This in-depth technical guide elucidates the core mechanism of action of this compound in NSCLC, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Introduction: The AXL Signaling Axis - A Critical Mediator in NSCLC Pathogenesis
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, and its primary ligand, Growth Arrest-Specific 6 (Gas6), play a pivotal role in the progression and therapeutic resistance of NSCLC.[1][2] Overexpression of AXL is frequently observed in NSCLC and is associated with a poor prognosis.[1] The binding of Gas6 to AXL triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that orchestrate a range of malignant phenotypes.
Key downstream pathways activated by AXL signaling include:
-
PI3K/AKT Pathway: Promotes cell survival, proliferation, and resistance to apoptosis.[1]
-
MAPK/ERK Pathway: Drives cell proliferation and differentiation.
-
NF-κB Pathway: Contributes to inflammation, cell survival, and immune evasion.
Furthermore, AXL signaling is a key instigator of the Epithelial-to-Mesenchymal Transition (EMT), a cellular reprogramming process that endows cancer cells with migratory and invasive properties, contributing to metastasis and drug resistance.[1] AXL overexpression has been linked to resistance to EGFR tyrosine kinase inhibitors (TKIs) and immunotherapies, such as PD-1 inhibitors, by fostering an immunosuppressive tumor microenvironment.[1][3]
This compound: A Potent and Selective AXL Inhibitor
This compound is an orally bioavailable, potent, and selective small molecule inhibitor of AXL.[2][4] It was identified through a high-throughput screening of a kinase-focused small molecule library and subsequently optimized.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data available for this compound's inhibitory activity against AXL.
| Parameter | Value | Assay Type | Source |
| IC50 | Single-digit nanomolar | Radiometric Kinase Assay | [3] |
| ΔTm | ~16°C | Differential Scanning Fluorimetry |
Note: Specific IC50 values from radiometric assays and detailed results from in vivo NSCLC models are not yet publicly available in peer-reviewed literature.
Core Mechanism of Action of this compound in NSCLC
This compound exerts its anti-tumor effects in NSCLC through a multi-pronged mechanism, primarily by inhibiting the AXL signaling cascade. This leads to the disruption of key cellular processes that drive tumor growth and resistance.
Direct Inhibition of AXL-Mediated Signaling
Upon administration, this compound binds to the ATP-binding pocket of the AXL kinase domain, preventing its autophosphorylation and subsequent activation.[5] This direct inhibition blocks the downstream signaling pathways critical for NSCLC cell survival and proliferation, most notably the PI3K/AKT pathway.[1] By abrogating this signaling, this compound induces cell cycle arrest and apoptosis in AXL-dependent NSCLC cells.
Reversal of Epithelial-to-Mesenchymal Transition (EMT)
AXL is a key driver of EMT in NSCLC. By inhibiting AXL, this compound can reverse the mesenchymal phenotype of cancer cells, leading to a more epithelial state. This is characterized by the upregulation of epithelial markers (e.g., E-cadherin) and downregulation of mesenchymal markers (e.g., Vimentin, N-cadherin). This reversal of EMT can re-sensitize tumors to conventional chemotherapies and targeted agents.
Modulation of the Tumor Microenvironment and Overcoming Immunotherapy Resistance
AXL signaling contributes to an immunosuppressive tumor microenvironment by promoting the polarization of tumor-associated macrophages (TAMs) towards an M2 phenotype and potentially increasing the expression of immune checkpoint molecules.[3] this compound, by inhibiting AXL, is believed to shift the tumor microenvironment from an immunosuppressive to an immunostimulatory state.[3] This modulation enhances the activity of cytotoxic T-lymphocytes and natural killer (NK) cells, making the tumor more susceptible to immune checkpoint inhibitors like pembrolizumab.[4] This synergistic effect is the basis for the ongoing SKYLITE clinical trial (NCT03990454), which is evaluating this compound in combination with pembrolizumab for the treatment of advanced NSCLC.[2][6]
Visualizing the Mechanism and Experimental Workflows
Signaling Pathways
Caption: Mechanism of action of this compound in NSCLC.
Experimental Workflow
Caption: Experimental workflow for the development of this compound.
Detailed Experimental Protocols
Radiometric Kinase Assay for AXL IC50 Determination
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AXL kinase.
-
Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-33P]ATP) into a substrate peptide by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.
-
Materials:
-
Recombinant human AXL kinase domain.
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
[γ-33P]ATP.
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
This compound at various concentrations.
-
Phosphocellulose filter paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the AXL kinase, substrate peptide, and this compound dilutions.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Differential Scanning Fluorimetry (DSF) for Target Engagement
-
Objective: To confirm the direct binding of this compound to the AXL kinase domain and assess the thermal stability of the complex.
-
Principle: DSF measures the thermal unfolding of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed during denaturation. The melting temperature (Tm) of the protein increases upon ligand binding if the ligand stabilizes the protein structure.
-
Materials:
-
Recombinant human AXL kinase domain.
-
Fluorescent dye (e.g., SYPRO Orange).
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound.
-
Real-time PCR instrument capable of fluorescence detection.
-
-
Procedure:
-
Prepare a solution of the AXL kinase domain in DSF buffer.
-
Add the fluorescent dye to the protein solution.
-
Add this compound or vehicle control (DMSO) to the protein-dye mixture.
-
Place the samples in a real-time PCR instrument.
-
Increase the temperature gradually (e.g., from 25°C to 95°C) and monitor the fluorescence at each temperature increment.
-
The Tm is the temperature at which the fluorescence signal is maximal, corresponding to the midpoint of the protein unfolding transition.
-
The change in Tm (ΔTm) in the presence of this compound compared to the vehicle control indicates the extent of ligand-induced stabilization.
-
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for NSCLC by directly targeting the AXL signaling axis, a key vulnerability in tumors that have developed resistance to existing therapies. Its ability to inhibit tumor cell proliferation, reverse EMT, and modulate the tumor microenvironment underscores its potential as both a monotherapy and a combination partner with immunotherapy. The ongoing clinical trials will be crucial in defining the clinical utility of this compound in the management of advanced NSCLC. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this compound therapy and to further elucidate the intricate mechanisms by which AXL inhibition remodels the tumor immune landscape.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Function of Axl receptor tyrosine kinase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting AXL in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalchem LifeScience [signalchemlifesciences.com]
- 5. Clinical Trial: NCT03990454 - My Cancer Genome [mycancergenome.org]
- 6. Testing Experimental Anti-cancer Drug this compound with an Approved Immunotherapy Drug, Pembrolizumab, for Advanced Lung Cancers | Clinical Research Trial Listing [centerwatch.com]
A Technical Guide to the AXL Signaling Pathway and its Inhibition by SLC-391
Executive Summary: The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, MerTK) family, has emerged as a critical mediator in cancer progression, therapeutic resistance, and immune evasion.[1][2] Its overexpression is correlated with poor prognosis in numerous malignancies, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and breast cancer.[1][3] The AXL signaling pathway, primarily activated by its ligand Gas6, drives key oncogenic processes such as cell proliferation, survival, metastasis, and the epithelial-to-mesenchymal transition (EMT).[4][5] Furthermore, AXL signaling fosters an immunosuppressive tumor microenvironment, representing a significant hurdle for effective cancer treatment.[6][7] SLC-391 is a potent, selective, and orally bioavailable small molecule inhibitor designed to target the AXL kinase.[8][9] Preclinical data demonstrates its ability to effectively block AXL-mediated signaling, inhibit tumor growth, and synergize with other anticancer agents, including immune checkpoint inhibitors.[10][11][12] This document provides a detailed overview of the AXL signaling pathway, its role in oncology, the mechanism of action of this compound, and the key experimental methodologies used to evaluate its efficacy.
The AXL Receptor Signaling Pathway
The AXL receptor is a transmembrane protein characterized by an extracellular domain composed of two immunoglobulin-like (Ig) domains and two fibronectin type III (FNIII) domains, a transmembrane segment, and an intracellular tyrosine kinase domain.[13][14]
Mechanisms of AXL Activation
AXL activation is a tightly regulated process that can be initiated through several mechanisms:
-
Ligand-Dependent Activation: The primary mechanism involves the binding of its high-affinity ligand, Growth Arrest-Specific 6 (Gas6).[5][15] Gas6 binding to the Ig-like domains induces receptor homodimerization or heterodimerization with other TAM family members, leading to the autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2][16]
-
Ligand-Independent Activation: AXL can also be activated independently of Gas6. This can occur through heterodimerization with other receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[2][5] Additionally, transcellular homophilic binding, where AXL receptors on adjacent cells interact, can trigger activation.[2][15] Oxidative stress is another factor that can lead to ligand-independent activation.[16]
Downstream Signaling Cascades
Once activated, AXL serves as a docking site for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that regulate a wide array of cellular functions.[3][5] Key pathways include:
-
PI3K/AKT/mTOR Pathway: This is a central pathway that promotes cell survival, proliferation, and growth.[2][13][16]
-
MAPK/ERK Pathway: Activation of the RAF/MEK/ERK cascade is crucial for regulating cell proliferation and differentiation.[2][17]
-
JAK/STAT Pathway: This pathway is involved in cytokine signaling, immune response regulation, and cell proliferation.[2][13]
-
NF-κB Pathway: AXL can lead to the nuclear translocation of NF-κB, which upregulates the transcription of anti-apoptotic proteins.[2][5]
-
PLCγ/PKC Pathway: Phospholipase C-gamma (PLCγ) activation initiates the protein kinase C (PKC) cascade, which influences cell motility and survival.[5][18]
The Multifaceted Role of AXL in Oncology
AXL dysregulation is a hallmark of many aggressive cancers, where it functions as a central node controlling tumor progression, resistance to therapy, and immune suppression.
-
Driver of Malignancy: AXL signaling directly promotes cancer cell proliferation and survival.[2][4] It enhances cell motility and invasion by activating cytoskeletal remodeling proteins like Rac, facilitating metastasis.[5] AXL is a key inducer of EMT, a process where cancer cells acquire mesenchymal characteristics that increase invasiveness.[4][19]
-
Therapeutic Resistance: Increased AXL expression is a well-documented mechanism of both innate and acquired resistance to a wide range of treatments, including chemotherapy, targeted therapies (e.g., EGFR inhibitors), and radiation.[5][19] AXL can bypass the effects of other inhibited RTKs by activating shared downstream pathways, allowing cancer cells to survive therapeutic pressure.[18][19]
-
Immune Evasion: AXL signaling creates an immunosuppressive tumor microenvironment. It can lead to the upregulation of the immune checkpoint molecule PD-L1 and the downregulation of MHC-I antigen presentation on cancer cells, helping them evade recognition and killing by T cells.[4][7] AXL also suppresses the activity of natural killer (NK) cells and promotes the recruitment of immunosuppressive immune cells.[6][7]
References
- 1. Role of Receptor Tyrosine Kinase AXL in Cancer [d8.irins.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Facebook [cancer.gov]
- 9. lifesciencesbc.ca [lifesciencesbc.ca]
- 10. Targeting AXL kinase sensitizes leukemic stem and progenitor cells to venetoclax treatment in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signalchem LifeScience [signalchemlifesciences.com]
- 13. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
SLC-391 Target Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLC-391 is a potent and selective, orally bioavailable small molecule inhibitor of AXL receptor tyrosine kinase.[1][2][3][4] AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, which are implicated in various aspects of cancer progression, including cell survival, proliferation, metastasis, and therapeutic resistance.[5][6] Overexpression of AXL is associated with a poor prognosis in several human cancers, making it an attractive therapeutic target.[6][7] this compound has demonstrated anti-proliferative activity in various tumor cell lines and efficacy in animal models of non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and acute myeloid leukemia (AML).[1][5] This technical guide provides a comprehensive overview of the target selectivity profile of this compound, including its activity against TAM kinases and other off-target kinases, the signaling pathways it modulates, and detailed methodologies for the key experiments used in its characterization.
Data Presentation
In Vitro Kinase Inhibition Profile of this compound
The inhibitory activity of this compound against the TAM family kinases was determined using a radiometric activity-based kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| AXL | 9.6 |
| TYRO3 | 42.3 |
| MER | 44.0 |
Data sourced from a radiometric activity–based kinase assay.[8]
Selectivity Profile of this compound Against a Broader Kinase Panel
The selectivity of this compound was further evaluated against a panel of 93 receptor tyrosine kinases using a BaF3 cell-based assay. At a concentration of 100 nM, this compound demonstrated significant inhibition of AXL, with moderate inhibition of a few other kinases.
| Kinase Target | Percent Inhibition at 100 nM |
| AXL | >70% |
| MER | ~60% |
| FGFR3 | ~60% |
| VEGFR1 | ~60% |
Data from a BaF3 cell-based proliferation assay.[8]
Signaling Pathways
This compound exerts its therapeutic effects by inhibiting the AXL signaling pathway. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival and proliferation.[9][10] this compound binds to the ATP-binding site of the AXL kinase domain, preventing its activation and subsequent signal transduction.[2][8] This leads to the inhibition of key downstream pathways, including the PI3K/AKT and RAF/MEK/ERK pathways.[8][11]
AXL Signaling Pathway and Inhibition by this compound
Experimental Protocols
Radiometric Kinase Assay
This assay quantifies the enzymatic activity of a kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
Materials:
-
Recombinant human AXL, TYRO3, and MER kinases
-
Peptide substrate (e.g., poly[Glu:Tyr] 4:1)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound at various concentrations
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, peptide substrate, and this compound (or vehicle control) in kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percent inhibition of kinase activity at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Radiometric Kinase Assay Workflow
BaF3 Cell-Based Proliferation Assay
This assay is used to determine the inhibitory effect of a compound on the proliferation of BaF3 cells, a murine pro-B cell line that is dependent on a specific kinase for survival and growth.
Materials:
-
BaF3 cells engineered to express a specific human receptor tyrosine kinase (e.g., AXL, MER, FGFR3, VEGFR1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and appropriate supplements)
-
This compound at various concentrations
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the engineered BaF3 cells in 96-well plates in their complete growth medium.
-
Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP levels as an indicator of cell viability.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.
BaF3 Cell Proliferation Assay Workflow
Conclusion
This compound is a potent inhibitor of AXL kinase with a favorable selectivity profile. It demonstrates strong activity against AXL and moderate activity against other TAM family members, TYRO3 and MER. Broader kinase screening revealed some off-target activity at higher concentrations, primarily against MER, FGFR3, and VEGFR1. The primary mechanism of action of this compound is the inhibition of the AXL signaling pathway, leading to reduced cell proliferation and survival. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other kinase inhibitors. These findings support the ongoing clinical development of this compound as a promising targeted therapy for cancers with high AXL activity.[1][12][13][14][15]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2015081257A2 - Aminopyridine derivatives as tam family kinase inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Ba/F3 Cell Line - Creative Biogene [creative-biogene.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Mechanisms of venetoclax resistance and solutions [frontiersin.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Ba/F3 cells and their use in kinase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of AXL in the Tumor Microenvironment and its Interplay with SLC-391: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The receptor tyrosine kinase AXL is a pivotal player in oncology, orchestrating a complex network of signaling pathways that drive tumor progression, metastasis, and therapeutic resistance. Its influence extends deep into the tumor microenvironment (TME), where it modulates immune cell function to create an immunosuppressive landscape favorable for cancer growth. This technical guide provides an in-depth exploration of the multifaceted role of AXL within the TME, detailing its signaling cascades and its impact on key immune cell populations. Furthermore, this guide introduces SLC-391, a potent and selective AXL inhibitor, and elucidates its mechanism of action. By presenting quantitative data, detailed experimental protocols, and visual diagrams of signaling and experimental workflows, this document serves as a comprehensive resource for researchers and drug development professionals working to unravel the complexities of AXL-mediated tumorigenesis and develop novel therapeutic strategies.
AXL in the Tumor Microenvironment: A Master Regulator of Malignancy
AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is frequently overexpressed in a wide array of malignancies, and its elevated expression is often correlated with a poor prognosis.[1] Upon binding to its ligand, Growth Arrest-Specific 6 (Gas6), AXL dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events.[2][3] Within the TME, AXL is not only expressed on tumor cells but also on various stromal and immune cells, including macrophages, dendritic cells (DCs), natural killer (NK) cells, and endothelial cells, allowing it to exert pleiotropic effects on the entire tumor ecosystem.[4][5]
AXL's Impact on Anti-Tumor Immunity
A primary mechanism through which AXL promotes tumor progression is by fostering an immunosuppressive TME.[4][6] This is achieved through the modulation of various immune cell types:
-
Macrophages: AXL signaling drives the polarization of tumor-associated macrophages (TAMs) towards an M2-like phenotype, characterized by the expression of markers such as CD163 and CD206.[7] These M2 macrophages exhibit immunosuppressive functions, including the secretion of anti-inflammatory cytokines and the promotion of tissue remodeling and angiogenesis, thereby supporting tumor growth.[7]
-
Dendritic Cells (DCs): AXL activation on DCs can suppress their immunostimulatory functions, hindering their ability to effectively present tumor antigens and activate anti-tumor T cell responses.[4]
-
Natural Killer (NK) Cells: AXL signaling can dampen the cytotoxic activity of NK cells, which are critical for the early innate immune response against cancer.[8]
-
T Cells: AXL can contribute to T cell exclusion from the tumor core and promote the function of regulatory T cells (Tregs), further dampening the adaptive immune response.[6] Moreover, AXL signaling in tumor cells can upregulate the expression of Programmed Death-Ligand 1 (PD-L1), which engages the PD-1 receptor on T cells, leading to T cell exhaustion and immune evasion.[9][10]
AXL's Role in Angiogenesis and Metastasis
AXL signaling also plays a crucial role in promoting angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6] This is mediated, in part, by the secretion of pro-angiogenic factors. Furthermore, AXL activation is intimately linked to the epithelial-to-mesenchymal transition (EMT), a cellular program that enhances cancer cell motility, invasion, and metastatic potential.[3]
This compound: A Targeted Inhibitor of the AXL Signaling Pathway
This compound is an orally bioavailable, potent, and selective small-molecule inhibitor of AXL kinase activity.[11] By binding to the ATP-binding pocket of the AXL kinase domain, this compound prevents its activation and subsequent downstream signaling.[2] This targeted inhibition has demonstrated preclinical efficacy in various cancer models, including non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and acute myeloid leukemia (AML).[11][12]
The mechanism of action of this compound involves the reversal of AXL-mediated oncogenic effects. It has been shown to inhibit tumor cell proliferation and survival, and critically, to counteract the immunosuppressive effects of AXL within the TME.[11] By blocking AXL signaling, this compound can potentially restore anti-tumor immunity, making it a promising candidate for combination therapies with immune checkpoint inhibitors.[13][14]
Quantitative Data
Table 1: AXL Expression in Human Cancers and Correlation with Prognosis
| Cancer Type | AXL Expression Status | Correlation with Patient Outcome | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | High | Shorter Overall Survival and Disease-Free Survival | [15] |
| Ovarian Cancer | High | Unfavorable Prognosis | [16] |
| Mesothelioma | High | Significantly Correlated with Shorter Overall Survival | [17] |
| Cholangiocarcinoma | High | Shorter Disease-Free and Overall Survival | [18] |
| Various Carcinomas (TCGA) | Higher in White vs. Black patient samples | Clinically Significant Racial Differences | [19][20] |
Table 2: In Vitro Potency of this compound
| Target Kinase | IC50 (nM) | Assay Type | Reference(s) |
| AXL | 9.6 | Radiometric activity-based kinase assay | [2] |
| TYRO3 | 42.3 | Radiometric activity-based kinase assay | [2] |
| MER | 44 | Radiometric activity-based kinase assay | [2] |
IC50: The half maximal inhibitory concentration.
Experimental Protocols
Immunohistochemistry (IHC) for AXL in Paraffin-Embedded Tumor Tissues
This protocol outlines the steps for detecting AXL protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-AXL antibody (specific dilution to be optimized, e.g., 1:100)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.[21]
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[22]
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-AXL antibody at the optimized dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30-60 minutes at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
-
Chromogenic Detection:
-
Incubate slides with DAB substrate until the desired brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
Flow Cytometry for Immune Cell Profiling in the Tumor Microenvironment
This protocol provides a framework for analyzing the immune cell composition of tumors, with a focus on AXL-expressing populations.
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (100 µg/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Red Blood Cell Lysis Buffer
-
FACS Buffer (PBS with 2% FBS)
-
Fc Block (anti-CD16/32 for mouse, or human Fc Receptor Binding Inhibitor)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-F4/80, anti-CD11b, anti-CD206, anti-AXL)
-
Viability dye (e.g., DAPI, Propidium Iodide)
Procedure:
-
Single-Cell Suspension Preparation:
-
Mechanically dissociate fresh tumor tissue and incubate in RPMI with Collagenase D and DNase I for 30-60 minutes at 37°C with agitation.
-
Neutralize the enzymatic digestion with RPMI containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash cells with FACS buffer.
-
-
Staining:
-
Resuspend cells in FACS buffer and perform a cell count.
-
Block Fc receptors by incubating cells with Fc Block for 10-15 minutes.[24]
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer containing a viability dye.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells, and then identifying immune cell populations based on marker expression.[25]
-
Tumor Cell and Macrophage Co-culture Assay
This protocol describes an in vitro system to study the interaction between tumor cells and macrophages and the effect of AXL inhibition.
Materials:
-
Tumor cell line (e.g., expressing AXL)
-
Monocytic cell line (e.g., THP-1) or primary monocytes
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
IL-4 and IL-13 for M2 polarization
-
Transwell inserts (0.4 µm pore size)
-
Co-culture medium (e.g., RPMI with 10% FBS)
-
This compound
-
Reagents for downstream analysis (e.g., ELISA for cytokines, flow cytometry for macrophage markers)
Procedure:
-
Macrophage Differentiation and Polarization:
-
Co-culture Setup:
-
Endpoint Analysis:
-
After the desired incubation period (e.g., 48-72 hours), collect the conditioned medium for cytokine analysis by ELISA.
-
Harvest the macrophages from the insert for analysis of M2 markers (e.g., CD206) by flow cytometry.
-
Analyze the tumor cells for changes in proliferation, migration, or gene expression.[26][28]
-
Visualizations
Signaling Pathways
Caption: AXL Signaling Pathway in the Tumor Microenvironment.
Experimental Workflows
Caption: Immunohistochemistry Workflow for AXL Detection.
References
- 1. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition [frontiersin.org]
- 5. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immune Evasion Mechanism and AXL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Axl Regulation of NK Cell Activity Creates an Immunosuppressive Tumor Immune Microenvironment in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotechhunter.com [biotechhunter.com]
- 12. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncozine.com [oncozine.com]
- 14. lifesciencesbc.ca [lifesciencesbc.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Expression of AXL in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. academicworks.cuny.edu [academicworks.cuny.edu]
- 20. TCGA Expression Analyses of 10 Carcinoma Types Reveal Clinically Significant Racial Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.origene.com [cdn.origene.com]
- 22. arigobio.com [arigobio.com]
- 23. protocols.io [protocols.io]
- 24. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. research.pasteur.fr [research.pasteur.fr]
- 26. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. IHC-P protocols | Abcam [abcam.com]
The Role of the SLC39 Zinc Transporter Family in Resistance to EGFR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors remains a significant challenge in cancer therapy. Emerging evidence implicates the dysregulation of intracellular zinc homeostasis, governed by the Solute Carrier 39 (SLC39A) family of zinc transporters, as a potential mechanism contributing to therapeutic resistance. While a direct causal link between SLC39A1 and EGFR inhibitor resistance is still under investigation, compelling data from related family members, particularly SLC39A7 (also known as ZIP7), demonstrate a crucial role in modulating EGFR signaling pathways. This technical guide synthesizes the current understanding of the SLC39 family's impact on key signaling cascades pertinent to EGFR inhibitor resistance, provides detailed experimental protocols for further investigation, and presents quantitative data and visual models to facilitate future research in this critical area.
Introduction: The SLC39 Family of Zinc Transporters
The SLC39A family, also known as the ZIP (Zrt-, Irt-like Protein) family, comprises 14 members (SLC39A1-14) that are responsible for the influx of zinc into the cytoplasm from the extracellular space or intracellular organelles like the endoplasmic reticulum (ER) and Golgi apparatus. Zinc is an essential second messenger that modulates the activity of numerous enzymes, including protein tyrosine phosphatases (PTPs). By regulating intracellular zinc concentrations, SLC39A transporters can significantly impact cellular signaling pathways, including those downstream of EGFR.
The Mechanistic Link between SLC39A7 (ZIP7) and EGFR Signaling
Extensive research has elucidated the role of SLC39A7 (ZIP7) in potentiating EGFR signaling, providing a strong model for how other SLC39A members, including SLC39A1, might function in the context of EGFR inhibitor resistance.
SLC39A7 is an ER-resident zinc transporter that, upon phosphorylation by casein kinase 2 (CK2), releases zinc from the ER into the cytoplasm. This localized increase in cytoplasmic zinc inhibits the activity of PTPs, which are negative regulators of receptor tyrosine kinases (RTKs) like EGFR. The inhibition of PTPs leads to sustained phosphorylation and activation of EGFR and its downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. This sustained signaling can promote cell survival, proliferation, and ultimately, resistance to EGFR inhibitors.
Signaling Pathway Diagram
Preclinical Efficacy of SLC-391: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Preclinical Profile of a Novel AXL Inhibitor
SLC-391 is a potent and selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase, a key player in tumor progression, metastasis, and therapeutic resistance.[1] Preclinical investigations have demonstrated its anti-tumor activity in a variety of cancer models, both as a monotherapy and in combination with other anticancer agents, highlighting its potential as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical efficacy data for this compound, tailored for researchers, scientists, and drug development professionals.
In Vitro Potency and Cellular Effects
This compound exhibits high potency with a single-digit nanomolar IC50 value against AXL kinase.[1] Studies have shown that acute myeloid leukemia (AML) cells with elevated expression of GAS6 (the ligand for AXL) and AXL are two to three times more sensitive to this compound.[2] In vitro, treatment with this compound has been shown to decrease the phosphorylation of AXL at tyrosine 779, as well as downstream signaling molecules such as AKT at serine 473 and ERK at threonine 202/tyrosine 204 in AML cells in a dose-dependent manner.[2]
While a comprehensive table of IC50 values across a broad panel of cancer cell lines is not publicly available, the existing data underscores the targeted potency of this compound against cancers with a dependency on AXL signaling.
In Vivo Efficacy in Preclinical Models
The anti-tumor efficacy of this compound has been demonstrated in various preclinical animal models, including those for non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and acute myeloid leukemia (AML).[1][3]
A notable study in a CT-26 syngeneic mouse model of colon carcinoma provides specific insights into the in vivo activity of this compound and its interplay with the immune system.
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (TGI) | Key Observations |
| This compound | 50 mg/kg, p.o. | 37% | Increased number of NK cells, higher M1/M2 macrophage ratio, and increased CD8+ T/Treg ratio in the tumor microenvironment.[4] |
| anti-PD-1 Antibody | Not specified | 27% | Delayed tumor growth.[4] |
| This compound + anti-PD-1 Antibody | Not specified | Synergistic | Dramatically prolonged overall survival compared to vehicle control.[4] |
These findings suggest that this compound not only directly inhibits tumor growth but also modulates the tumor microenvironment to be more responsive to immunotherapy.
Mechanism of Action: AXL Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the AXL receptor tyrosine kinase. AXL activation, typically through its ligand GAS6, triggers a cascade of downstream signaling pathways crucial for cancer cell survival, proliferation, migration, and invasion. The primary pathways affected by AXL signaling include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[5][6][7][8][9] By blocking the initial phosphorylation of AXL, this compound effectively shuts down these pro-tumorigenic signals.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Trial: NCT03990454 - My Cancer Genome [mycancergenome.org]
- 4. researchgate.net [researchgate.net]
- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of SLC-391: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLC-391 is a potent and selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase. A member of the TAM (Tyro3, AXL, Mer) family of kinases, AXL is a critical mediator of cellular processes implicated in cancer progression, including cell survival, proliferation, migration, and invasion.[1] Overexpression of AXL is associated with poor prognosis and the development of resistance to various cancer therapies.[1] Beyond its direct effects on tumor cells, AXL signaling plays a pivotal role in fostering an immunosuppressive tumor microenvironment (TME), thereby hindering anti-tumor immune responses.[1] this compound emerges as a promising therapeutic agent by not only directly targeting tumor cell proliferation but also by reshaping the TME to favor immune-mediated tumor destruction. This technical guide provides an in-depth analysis of the preclinical data on the immunomodulatory effects of this compound, with a focus on its impact on key immune cell populations.
Mechanism of Action: AXL Inhibition and Immune Re-engagement
This compound exerts its anti-tumor effects through the inhibition of AXL kinase activity. Upon binding to its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating a downstream signaling cascade that involves pathways such as PI3K/AKT and MAPK.[1] These pathways are crucial for tumor cell survival and proliferation. By blocking AXL phosphorylation, this compound effectively abrogates these pro-tumorigenic signals.
Furthermore, AXL is expressed on various immune cells, where it contributes to an immunosuppressive phenotype.[1] this compound's inhibition of AXL signaling in the TME leads to a profound shift from an immunosuppressive to an immunostimulatory state. This is primarily achieved through the modulation of tumor-associated macrophages (TAMs) and the enhancement of cytotoxic T lymphocyte (CTL) activity.
Preclinical Efficacy and Immune Cell Modulation in the CT-26 Syngeneic Model
In vivo studies utilizing the CT-26 murine colon carcinoma syngeneic model have demonstrated the significant anti-tumor and immunomodulatory activity of this compound.
Tumor Growth Inhibition
Oral administration of this compound at a dose of 50 mg/kg resulted in a 37% inhibition of tumor growth in a 15-day efficacy study. This was notably more effective than an anti-PD-1 antibody, which demonstrated a 27% tumor growth inhibition in the same model.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| This compound | 50 mg/kg, p.o. | 37 |
| Anti-PD-1 Antibody | Not Specified | 27 |
Modulation of the Tumor Microenvironment
Analysis of the tumor-infiltrating immune cell populations in the CT-26 model revealed a significant remodeling of the TME following this compound treatment.
| Immune Cell Population | Effect of this compound Treatment |
| Natural Killer (NK) Cells | Increased Number |
| Macrophage Polarization | Increased M1/M2 Ratio |
| CD8+ T Cells / Regulatory T Cells (Tregs) | Increased CD8+/Treg Ratio |
| Immunosuppressive Myeloid Cells | Reduced Population |
These findings suggest that this compound promotes a pro-inflammatory TME characterized by an increase in cytotoxic immune cells (NK cells, CD8+ T cells) and a decrease in immunosuppressive cell types (M2 macrophages, Tregs, myeloid suppressor cells).
Signaling Pathways and Experimental Workflow
The proposed mechanism of this compound's immunomodulatory action and a typical experimental workflow for its evaluation are depicted in the following diagrams.
Caption: AXL signaling pathway and the inhibitory action of this compound.
References
The Role of Zinc Transporter SLC39A1 in Epithelial-to-Mesenchymal Transition and Cancer Progression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial-to-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, tissue repair, and, pathologically, in cancer progression and metastasis. This transition allows polarized epithelial cells to acquire a migratory and invasive mesenchymal phenotype. Emerging evidence has highlighted the critical role of micronutrient transporters in modulating cellular signaling pathways that drive EMT. This technical guide focuses on the Solute Carrier Family 39 Member 1 (SLC39A1), a zinc importer, and its burgeoning role in promoting a mesenchymal-like phenotype in cancer cells, thereby contributing to tumor aggressiveness and poor prognosis. While direct evidence comprehensively detailing SLC39A1's role in every facet of EMT is still under investigation, this document synthesizes current findings on its impact on cell migration, invasion, and the expression of key EMT-associated molecules.
SLC39A1 and Its Implication in Cancer
SLC39A1, also known as ZIP1, is a plasma membrane protein responsible for transporting zinc ions from the extracellular space into the cytoplasm. Dysregulation of SLC39A1 expression has been documented in various malignancies, with its functional role appearing to be context-dependent. In some cancers, such as prostate cancer, lower levels of SLC39A1 are associated with malignant progression.[1] Conversely, in other cancers, including hepatocellular carcinoma (HCC), gastric cancer, and gliomas, overexpression of SLC39A1 is linked to a more aggressive tumor phenotype and unfavorable patient outcomes.[1][2][3]
Quantitative Data on SLC39A1 Expression in Cancer
The following table summarizes the expression patterns of SLC39A1 and its prognostic significance in various cancers, as reported in recent studies.
| Cancer Type | SLC39A1 Expression | Correlation with Clinicopathological Parameters | Prognostic Significance | Reference |
| Hepatocellular Carcinoma (HCC) | Overexpressed in tumor tissues compared to adjacent non-tumorous tissues. | Associated with advanced TNM stage and histological grade. | High expression correlates with worse prognosis. | [2] |
| Gastric Cancer | Significantly higher in adenocarcinoma tissues compared to adjacent stomach tissues. | Correlates with larger tumor size and advanced tumor stages. | High expression is an independent unfavorable prognostic factor. | [3] |
| Gliomas | Upregulated in glioma tissues. | Significantly correlated with Grade, IDH mutation status, and 1p19q codeletion status. | High expression predicts significantly worse survival and is an independent indicator of poor prognosis. | [1] |
| Pan-Cancer Analysis | Mutation frequencies of 4% in pan-cancer studies. | Amplification, missense mutation, and deep deletion are primary alteration types. | Prognostic value varies across different cancer types. | [4][5] |
SLC39A1's Role in Modulating EMT-Related Processes
While the direct initiation of a full EMT program by SLC39A1 is an active area of research, compelling evidence demonstrates its contribution to key mesenchymal characteristics, particularly enhanced cell migration and invasion.
Impact on Cell Migration and Invasion
Studies in hepatocellular and gastric cancer have shown that knockdown of SLC39A1 significantly inhibits the migratory and invasive capabilities of cancer cells.[2][3] This suggests that SLC39A1-mediated zinc influx is crucial for the cellular machinery that drives cell motility.
Regulation of EMT Markers and Associated Proteins
A pivotal study in hepatocellular carcinoma has provided a direct link between SLC39A1 and a key mesenchymal marker. Knockdown of SLC39A1 resulted in a significant reduction in the protein levels of N-cadherin , a hallmark of the mesenchymal phenotype.[2] Concurrently, the expression of matrix metalloproteinase-2 (MMP2), an enzyme critical for the degradation of the extracellular matrix (ECM) to facilitate invasion, was also decreased upon SLC39A1 silencing.[2] Furthermore, research in gliomas has shown a significant positive correlation between SLC39A1 expression and the expression of both MMP2 and MMP9 .[1]
The table below summarizes the observed effects of SLC39A1 modulation on key molecules associated with EMT and invasion.
| Cancer Type | Experimental Approach | Effect on EMT Markers / Invasion-Related Proteins | Reference |
| Hepatocellular Carcinoma (HCC) | SLC39A1 knockdown (shRNA) | Decreased N-cadherin expression, Decreased MMP2 expression | [2] |
| Gliomas | Correlation analysis in patient datasets | Positive correlation between SLC39A1 expression and MMP2 and MMP9 expression | [1] |
Signaling Pathways Implicated in SLC39A1-Mediated Cancer Progression
The pro-tumorigenic effects of SLC39A1 appear to be mediated, at least in part, through the activation of specific signaling pathways. In hepatocellular carcinoma, knockdown of SLC39A1 led to a decrease in the expression of key components of the Wnt signaling pathway , including Wnt3A and β-catenin.[2] The Wnt/β-catenin pathway is a well-established driver of EMT and cancer progression.
Below is a diagram illustrating the proposed signaling pathway through which SLC39A1 may promote a mesenchymal-like phenotype.
Experimental Protocols
siRNA-Mediated Knockdown of SLC39A1 in Cancer Cell Lines
This protocol provides a general framework for the transient knockdown of SLC39A1 expression in cultured cancer cells using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest (e.g., Huh7 for HCC)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
SLC39A1-specific siRNA duplexes and a non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
6-well tissue culture plates
-
Nuclease-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free complete growth medium.
-
siRNA Preparation (per well):
-
Solution A: Dilute 20-30 pmol of SLC39A1 siRNA or control siRNA into 100 µL of Opti-MEM™.
-
Solution B: Dilute 5-7 µL of transfection reagent into 100 µL of Opti-MEM™.
-
-
Complex Formation:
-
Combine Solution A and Solution B.
-
Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 200 µL siRNA-lipid complex mixture dropwise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells to assess the knockdown efficiency at the mRNA level (qRT-PCR) and protein level (Western blot).
Transwell Migration and Invasion Assay
This assay is used to quantify the migratory and invasive potential of cancer cells following manipulation of SLC39A1 expression.
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Matrigel™ (for invasion assay)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Preparation (Invasion Assay Only): Coat the top of the Transwell insert membrane with a thin layer of diluted Matrigel™ and allow it to solidify. For migration assays, this step is omitted.
-
Cell Seeding:
-
Harvest the SLC39A1-knockdown and control cells.
-
Resuspend the cells in serum-free medium at a concentration of 1-5 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Chemoattraction: Add 600 µL of complete medium containing 10-20% FBS to the lower chamber.
-
Incubation: Incubate the plate for 12-48 hours at 37°C.
-
Cell Removal and Fixation:
-
Carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol for 10 minutes.
-
-
Staining and Quantification:
-
Stain the fixed cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water.
-
Count the stained cells in several random fields under a microscope.
-
Conclusion and Future Directions
The available evidence strongly suggests that SLC39A1 is a key contributor to the malignant progression of several cancers by promoting cell migration and invasion, core characteristics of the mesenchymal phenotype. Its ability to modulate the expression of N-cadherin and MMPs, potentially through the Wnt/β-catenin signaling pathway, positions it as a significant player in the broader context of EMT.
Future research should focus on elucidating the precise molecular mechanisms by which SLC39A1-mediated zinc influx activates downstream signaling pathways to initiate and maintain a mesenchymal state. Investigating the direct transcriptional targets of signaling cascades activated by SLC39A1 will be crucial. Furthermore, exploring the therapeutic potential of targeting SLC39A1, either directly or through the inhibition of its downstream effectors, could open new avenues for the treatment of aggressive and metastatic cancers. The development of specific inhibitors for SLC39A1 could prove to be a valuable strategy in preventing or reversing EMT and improving patient outcomes.
References
- 1. SLC39A1 contribute to malignant progression and have clinical prognostic impact in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SLC39A1 Overexpression is Associated with Immune Infiltration in Hepatocellular Carcinoma and Promotes Its Malignant Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulated Solute Carrier SLC39A1 Promotes Gastric Cancer Proliferation and Indicates Unfavorable Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc Transporters Serve as Prognostic Predictors and their Expression Correlates with Immune Cell Infiltration in Specific Cancer: A Pan-cancer Analysis [jcancer.org]
- 5. Frontiers | Pan-Cancer Analysis of the Solute Carrier Family 39 Genes in Relation to Oncogenic, Immune Infiltrating, and Therapeutic Targets [frontiersin.org]
Investigating the AXL Inhibitor SLC-391 in Novel Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the investigation of SLC-391, a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase, in the context of novel cancer models. This guide provides a comprehensive overview of the AXL signaling pathway, the preclinical and clinical development of this compound, and detailed experimental protocols for its evaluation.
The AXL Signaling Pathway in Cancer: A Key Target for Therapy
The AXL receptor tyrosine kinase, along with its ligand Gas6, plays a pivotal role in cancer progression, metastasis, and the development of therapeutic resistance. Overexpressed in a variety of malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and pancreatic cancer, AXL activation triggers a cascade of downstream signaling events that promote cell survival, proliferation, invasion, and epithelial-to-mesenchymal transition (EMT). Consequently, targeting the Gas6/AXL pathway has emerged as a promising strategy in cancer therapy.
The activation of AXL by Gas6 leads to the recruitment and phosphorylation of various downstream effector proteins, initiating multiple signaling cascades. These include the phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), signal transducer and activator of transcription (STAT), and nuclear factor-kappa B (NF-κB) pathways. The complex interplay of these pathways contributes to the multifaceted role of AXL in cancer.
The Role of Zinc Transporter SLC39A1 in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Emerging evidence highlights the pivotal role of zinc homeostasis in regulating angiogenesis. The Solute Carrier Family 39 Member 1 (SLC39A1), also known as Zrt- and Irt-like Protein 1 (ZIP1), is a key transmembrane protein responsible for zinc influx into the cytoplasm. This technical guide provides a comprehensive overview of the current understanding of SLC39A1's impact on angiogenesis, with a focus on its molecular mechanisms and implications for drug development. We will delve into the signaling pathways modulated by SLC39A1-mediated zinc transport in endothelial cells and present detailed experimental protocols for assessing its role in key angiogenic processes.
Introduction: Zinc Homeostasis and Angiogenesis
Zinc is an essential trace element that functions as a cofactor for a vast array of enzymes and transcription factors, playing a crucial role in cellular proliferation, differentiation, and signaling. The intracellular concentration of zinc is tightly regulated by two families of zinc transporters: the SLC39 (ZIP) family, which facilitates zinc influx into the cytosol, and the SLC30 (ZnT) family, responsible for zinc efflux.
Angiogenesis is a complex, multi-step process involving the proliferation, migration, and differentiation of endothelial cells. This process is tightly regulated by a balance of pro- and anti-angiogenic factors. Hypoxia, a common feature of the tumor microenvironment, is a potent inducer of angiogenesis, primarily through the stabilization of hypoxia-inducible factor-1α (HIF-1α) and the subsequent upregulation of vascular endothelial growth factor (VEGF). Recent studies have implicated zinc signaling as a critical regulator of the angiogenic switch.
SLC39A1: A Key Regulator of Intracellular Zinc
SLC39A1 (ZIP1) is a ubiquitously expressed zinc transporter that plays a central role in maintaining cellular zinc homeostasis. Its expression and localization at the plasma membrane are regulated by intracellular zinc levels, allowing cells to modulate zinc uptake in response to their metabolic needs. Dysregulation of SLC39A1 expression has been linked to various diseases, including cancer. In the context of angiogenesis, SLC39A1 is emerging as a key player in mediating the effects of zinc on endothelial cell function.
The Impact of SLC39A1 on Angiogenesis: In Vitro Evidence
While direct studies on the role of SLC39A1 in angiogenesis are still developing, compelling evidence from studies on zinc signaling and other SLC39 family members in endothelial cells provides a strong foundation for its importance. Extracellular zinc has been shown to promote key angiogenic processes, and it is hypothesized that SLC39A1 is a primary conduit for the zinc influx that drives these events.
Endothelial Cell Proliferation
Endothelial cell proliferation is a fundamental step in the formation of new blood vessels. Studies have demonstrated that extracellular zinc can stimulate the proliferation of endothelial cells. This effect is likely mediated by zinc-dependent signaling pathways that regulate the cell cycle.
Table 1: Quantitative Data on the Effect of Zinc on Endothelial Cell Proliferation
| Cell Line | Treatment | Proliferation Assay | Result | Reference |
| Endothelial Cells | 25 µM Zn2+ for 24h | BrdU Assay | Significant increase in proliferation compared to zinc-deficient conditions. | [1] |
| GPR39-/- Endothelial Cells | 25 µM Zn2+ for 24h | BrdU Assay | No significant change in proliferation. | [1] |
Endothelial Cell Migration
The migration of endothelial cells is essential for the sprouting of new vessels from existing ones. Extracellular zinc has been shown to enhance endothelial cell migration.[1] This process is dependent on the reorganization of the actin cytoskeleton, which is influenced by intracellular zinc levels.
Table 2: Quantitative Data on the Effect of Zinc on Endothelial Cell Migration
| Cell Line | Treatment | Migration Assay | Result | Reference |
| Endothelial Cells | 25 µM Zn2+ for 5h | Transwell Migration Assay | ~30% increase in adhered cell density and a significant increase in migration rate. | [1] |
| GPR39 siRNA-treated Endothelial Cells | 25 µM Zn2+ for 5h | Transwell Migration Assay | Abolished the zinc-induced increase in adhesion and migration. | [1] |
Endothelial Cell Tube Formation
The final step in angiogenesis is the organization of endothelial cells into three-dimensional, tube-like structures. Zinc has been demonstrated to promote the formation of these capillary-like networks in in vitro models.[1]
Table 3: Quantitative Data on the Effect of Zinc on Endothelial Cell Tube Formation
| Cell Line | Treatment | Tube Formation Assay | Result | Reference |
| Endothelial Cells | Zn2+ treatment | Matrigel Tube Formation Assay | 30-40% increase in endothelial cord length and branches compared to controls. | [1] |
| siGPR39-treated Endothelial Cells | Zn2+ treatment | Matrigel Tube Formation Assay | No significant increase in tube formation. | [1] |
Signaling Pathways Modulated by SLC39A1 in Angiogenesis
The pro-angiogenic effects of zinc influx mediated by transporters like SLC39A1 are orchestrated through the activation of specific intracellular signaling pathways. A key player in this process is the zinc-sensing G protein-coupled receptor 39 (GPR39).
The GPR39-Mediated Signaling Cascade
Extracellular zinc can act as a ligand for GPR39, initiating a signaling cascade that promotes angiogenesis.[1] Upon activation, GPR39 can trigger downstream pathways including:
-
Gαq-PLC Pathway: Activation of Gαq and phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.[1]
-
cAMP and Akt Activation: Zinc can promote vascular cell survival and growth through the activation of cyclic AMP (cAMP) and the serine/threonine kinase Akt.[1]
-
VEGF and PDGF Receptor Upregulation: Zinc signaling can lead to the overexpression of vascular endothelial growth factor A (VEGFA) and platelet-derived growth factor receptor-α (PDGFRA), further amplifying pro-angiogenic signals.[1]
Caption: SLC39A1-mediated zinc influx and GPR39 signaling in angiogenesis.
Experimental Protocols
To facilitate further research into the role of SLC39A1 in angiogenesis, this section provides detailed protocols for key in vitro assays.
Endothelial Cell Proliferation Assay (BrdU Assay)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
96-well cell culture plates
-
Complete endothelial cell growth medium
-
BrdU labeling solution (10 mM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Seed endothelial cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[1]
-
Replace the medium with fresh medium containing the desired concentrations of test substances (e.g., zinc chloride, SLC39A1 siRNA).
-
Add 10 µL of 10X BrdU solution to each well for a final concentration of 1X.
-
Incubate the plate for 2-24 hours at 37°C.
-
Remove the medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.
-
Remove the solution and wash the plate three times with 1X Wash Buffer.
-
Add 100 µL of diluted anti-BrdU detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with 1X Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the plate three times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
Caption: Workflow for the BrdU endothelial cell proliferation assay.
Endothelial Cell Migration Assay (Transwell Assay)
This assay quantifies the chemotactic migration of endothelial cells.
Materials:
-
Endothelial cells
-
24-well Transwell inserts (8 µm pore size)
-
Serum-free endothelial cell basal medium
-
Chemoattractant (e.g., VEGF, 10% FBS)
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet stain (for staining)
-
Microscope
Protocol:
-
Culture endothelial cells to 80-90% confluency.
-
Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 4-6 hours at 37°C.
-
Remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Caption: Workflow for the Transwell endothelial cell migration assay.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
Endothelial cells
-
24-well plate
-
Basement membrane matrix (e.g., Matrigel)
-
Serum-free endothelial cell basal medium
-
Test substances
-
Calcein AM (for fluorescent labeling, optional)
-
Inverted microscope
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a 24-well plate with 150 µL of the matrix and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Harvest endothelial cells and resuspend them in serum-free medium at a concentration of 2 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well on top of the solidified matrix.
-
Add 100 µL of medium containing the test substances.
-
Incubate for 4-18 hours at 37°C.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Caption: Workflow for the endothelial cell tube formation assay.
Conclusion and Future Directions
The zinc transporter SLC39A1 is positioned to be a critical regulator of angiogenesis. By controlling the influx of zinc into endothelial cells, it likely influences a cascade of signaling events that govern cell proliferation, migration, and the formation of new blood vessels. The GPR39 receptor has been identified as a key mediator of zinc-induced angiogenic responses, providing a tangible link between zinc homeostasis and the molecular machinery of angiogenesis.
Future research should focus on elucidating the precise role of SLC39A1 in these processes through targeted gene silencing and overexpression studies in endothelial cells. Investigating the interplay between SLC39A1-mediated zinc transport and other key angiogenic signaling pathways, such as the VEGF and Notch pathways, will be crucial for a comprehensive understanding. Furthermore, exploring the therapeutic potential of targeting SLC39A1 in angiogenesis-dependent diseases, such as cancer, holds significant promise for the development of novel anti-angiogenic strategies. This in-depth technical guide provides the foundational knowledge and experimental framework to propel these important research endeavors.
References
Methodological & Application
Application Notes and Protocols: SLC-391 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLC-391 is a potent and selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] AXL is a member of the TAM (Tyro3, AXL, and Mer) family of receptor tyrosine kinases and its overexpression is associated with tumor cell growth, survival, invasion, metastasis, and drug resistance in various cancers.[1][4] The ligand for AXL is the growth arrest-specific protein 6 (Gas6).[2] The Gas6/AXL signaling pathway plays a crucial role in cell survival, angiogenesis, and immune regulation.[2] this compound targets and binds to AXL, preventing its activation and thereby blocking downstream signaling pathways.[1] This inhibition of AXL-mediated signaling leads to the suppression of tumor cell proliferation and migration.[1] Preclinical studies have demonstrated that this compound has efficacy in various cancer models, including non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML).[5] Furthermore, it has shown synergistic effects when combined with other targeted therapies and immune checkpoint inhibitors.[4][5]
Mechanism of Action
Upon administration, this compound selectively binds to the AXL kinase domain, inhibiting its autophosphorylation and subsequent activation.[1] This action blocks the downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are critical for cancer cell proliferation, survival, and migration.[4][6] By inhibiting AXL, this compound can also modulate the tumor microenvironment, potentially overcoming resistance to other therapies.[5]
AXL Signaling Pathway
The following diagram illustrates the AXL signaling pathway and the point of inhibition by this compound.
Caption: AXL Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from various assays.
| Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| Radiometric Kinase Assay | AXL | N/A | <10 | [5] |
| Radiometric Kinase Assay | TYRO3 | N/A | Data not specified | [6] |
| Radiometric Kinase Assay | MER | N/A | Data not specified | [6] |
| Cell-based Phosphorylation Assay | AXL | A549 | ~10-100 | [7] |
| Anchorage-Independent Growth | CT26 | CT26 | ~1000 | [7] |
Experimental Protocols
AXL Kinase Activity Assay (Radiometric)
This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of AXL.
Materials:
-
Recombinant human AXL kinase domain
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM sodium orthovanadate)
-
This compound (various concentrations)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant AXL kinase, the substrate (MBP), and the this compound dilution (or vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell-Based AXL Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit AXL autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with high AXL expression (e.g., A549)
-
Cell culture medium and supplements
-
This compound (various concentrations)
-
Recombinant human Gas6
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AXL (Tyr779), anti-total-AXL
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with recombinant Gas6 (e.g., 5 nM) for 15 minutes to induce AXL phosphorylation.[7]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-AXL and total AXL.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the phospho-AXL signal to the total AXL signal.
Cell Proliferation Assay (e.g., ³H-Thymidine Incorporation)
This assay measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., CT26)
-
Cell culture medium and supplements
-
This compound (various concentrations)
-
³H-Thymidine
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Pulse the cells with ³H-Thymidine for the final 4-6 hours of incubation.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of proliferation inhibition for each this compound concentration and determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro characterization of this compound.
Caption: In Vitro Assay Workflow for this compound.
References
- 1. Facebook [cancer.gov]
- 2. oncozine.com [oncozine.com]
- 3. SignalChem Enters a Clinical Trial Collaboration with Merck to Evaluate the Effect of this compound in Combination with KEYTRUDA® (pembrolizumab) in Advanced Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 4. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalchem LifeScience [signalchemlifesciences.com]
- 6. Targeting AXL kinase sensitizes leukemic stem and progenitor cells to venetoclax treatment in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. signalchemlifesciences.com [signalchemlifesciences.com]
Application Notes and Protocols for Determining the IC50 of SLC-391 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLC-391 is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor growth, metastasis, immune evasion, and resistance to various cancer therapies.[2][3] this compound exerts its anti-cancer effects by binding to AXL, preventing its activation, and thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[3][4] These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical step in preclinical drug evaluation.
Data Presentation: In Vitro Efficacy of this compound and other AXL Inhibitors
The following table summarizes the in vitro cytotoxic activity of this compound and another selective AXL inhibitor, BGB324, across a range of cancer cell lines. This data provides a comparative reference for researchers evaluating the potency of AXL inhibition in different cancer contexts.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) |
| This compound | Acute Myeloid Leukemia (MLL-rearranged) | MV4-11 | ~0.1 |
| Acute Myeloid Leukemia (MLL-rearranged) | Molm13 | ~0.15 | |
| Acute Myeloid Leukemia (MLL-rearranged) | THP-1 | ~0.2 | |
| Acute Myeloid Leukemia (non-MLL) | OCI-AML2 | ~0.4 | |
| Acute Myeloid Leukemia (non-MLL) | OCI-AML3 | ~0.5 | |
| Acute Myeloid Leukemia (non-MLL) | HL-60 | ~0.6 | |
| Acute Myeloid Leukemia (non-MLL) | KG-1 | ~0.7 | |
| Acute Myeloid Leukemia (non-MLL) | U937 | ~0.8 | |
| BGB324 | Non-Small Cell Lung Cancer | H226 | 0.67 |
| Non-Small Cell Lung Cancer | H1703 | 0.85 | |
| Non-Small Cell Lung Cancer | H2170 | 0.92 | |
| Non-Small Cell Lung Cancer | H157 | 1.05 | |
| Non-Small Cell Lung Cancer | H460 | 1.21 | |
| Non-Small Cell Lung Cancer | A549 | 1.33 | |
| Non-Small Cell Lung Cancer | H1975 | 1.54 | |
| Non-Small Cell Lung Cancer | H1299 | 1.62 | |
| Non-Small Cell Lung Cancer | Calu-1 | 1.88 | |
| Non-Small Cell Lung Cancer | H358 | 2.01 | |
| Non-Small Cell Lung Cancer | H2009 | 2.15 | |
| Non-Small Cell Lung Cancer | H1650 | 2.33 | |
| Non-Small Cell Lung Cancer | H1993 | 2.56 | |
| Non-Small Cell Lung Cancer | H2228 | 2.89 | |
| Non-Small Cell Lung Cancer | HCC827 | 3.11 | |
| Non-Small Cell Lung Cancer | H3255 | 3.54 | |
| Non-Small Cell Lung Cancer | H2087 | 4.01 | |
| Non-Small Cell Lung Cancer | H23 | 4.52 | |
| Non-Small Cell Lung Cancer | H1838 | 5.12 | |
| Non-Small Cell Lung Cancer | H1395 | 6.01 | |
| Non-Small Cell Lung Cancer | H522 | 7.85 | |
| Non-Small Cell Lung Cancer | H2122 | >9.61 | |
| Non-Small Cell Lung Cancer | H1792 | >9.61 |
Signaling Pathway
This compound targets the AXL receptor tyrosine kinase. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival, proliferation, migration, and invasion. Key pathways activated by AXL include the PI3K/AKT and MAPK/ERK pathways. By inhibiting AXL, this compound effectively blocks these pro-tumorigenic signals.
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound using common cell viability assays.
Experimental Workflow
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After 72 hours, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Resazurin Assay
The resazurin assay is a fluorometric method to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium as described in the MTT protocol.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle and blank controls.
-
Incubate for 72 hours at 37°C.
-
-
Resazurin Addition and Incubation:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines and should be determined empirically.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data and determine the IC50 value as described for the MTT assay.
-
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the in vitro efficacy of the AXL inhibitor this compound. Adherence to these standardized methods will facilitate the generation of reproducible and comparable IC50 data, which is essential for the continued preclinical and clinical development of this promising anti-cancer agent.
References
Application Notes and Protocols for SLC-391 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLC-391 is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor growth, metastasis, immune evasion, and drug resistance in various cancers, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and colon cancer.[1][2] this compound exerts its anti-cancer effects by blocking the AXL signaling pathway, thereby inhibiting cell proliferation, survival, and migration.[3] These application notes provide a summary of effective concentrations of this compound in different cancer cell lines and detailed protocols for key in vitro experiments.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The inhibitory effect of this compound on the proliferation of various cancer cell lines has been evaluated, with the half-maximal inhibitory concentration (IC50) values indicating a potent, single-digit nanomolar efficacy in sensitive lines.[1] The table below summarizes the reported IC50 values for this compound in different human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 18 | [3] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 25 | [3] |
| MONO-MAC-6 | Acute Myeloid Leukemia (AML) | 35 | [3] |
| NOMO-1 | Acute Myeloid Leukemia (AML) | >1000 | [3] |
| U937 | Acute Myeloid Leukemia (AML) | >1000 | [3] |
| THP-1 | Acute Myeloid Leukemia (AML) | >1000 | [3] |
| OCI-AML2 | Acute Myeloid Leukemia (AML) | >1000 | [3] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | >1000 | [3] |
Signaling Pathway
This compound targets the AXL receptor tyrosine kinase. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, activating several downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. These pathways are crucial for promoting cell survival, proliferation, migration, and invasion. By inhibiting AXL, this compound effectively blocks these downstream signals, leading to anti-tumor effects.
Caption: AXL Signaling Pathway Inhibition by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a concentration range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for Cell Viability Assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM, 0.25 µM, and 0.5 µM) and a vehicle control for 48 hours.[3]
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis of AXL Phosphorylation
This protocol is to assess the inhibitory effect of this compound on AXL phosphorylation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Gas6 (ligand for AXL, optional)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AXL, anti-AXL, anti-ß-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with desired concentrations of this compound for 1-2 hours.
-
(Optional) Stimulate cells with Gas6 (e.g., 200 ng/mL) for 15-30 minutes.
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated AXL.
Caption: Workflow for Western Blot Analysis.
References
Application Notes and Protocols for Phosphorylated AXL (p-AXL) Detection via Western Blot
Introduction
AXL is a receptor tyrosine kinase (RTK) belonging to the TAM (TYRO3, AXL, MERTK) family.[1][2] It plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and immune regulation.[1] The activation of AXL is initiated by its ligand, Growth Arrest-Specific 6 (GAS6).[2][3] Upon GAS6 binding, AXL dimerizes and undergoes autophosphorylation on several tyrosine residues within its intracellular domain, leading to the activation of downstream signaling pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT.[1][2][3] The phosphorylation of AXL is a critical event that dictates its kinase activity and subsequent signal transduction.
SLC-391 is a potent and highly selective small molecule inhibitor of AXL kinase activity.[4] It is not an antibody used for detection but rather a chemical compound utilized in research to probe the function of AXL. By inhibiting AXL autophosphorylation, this compound can be used to study the downstream consequences of AXL signaling and its role in pathological conditions, particularly in cancer therapy resistance.[4]
This document provides a detailed protocol for the detection of phosphorylated AXL (p-AXL) by Western blot, a common technique to assess the activation state of the AXL receptor. This protocol can be used to evaluate the efficacy of inhibitors like this compound in cellular models.
p-AXL Signaling Pathway
The activation of AXL by its ligand GAS6 triggers a cascade of downstream signaling events. The following diagram illustrates the canonical AXL signaling pathway.
References
Application Note: Evaluating the Anti-Migratory Effects of SLC-391 on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental process implicated in various physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis.[1][2][3] The metastatic spread of cancer cells is a primary cause of mortality in cancer patients, making the identification of novel anti-migratory agents a critical goal in oncology drug discovery.[2][4] SLC-391 is an orally bioavailable and selective inhibitor of the AXL receptor tyrosine kinase.[5] The AXL signaling pathway is a key player in tumor cell proliferation, survival, invasion, and metastasis.[4][5] Overexpression of AXL is associated with drug resistance and poor prognosis in several cancers.[5] By targeting AXL, this compound has the potential to inhibit cancer cell migration and invasion, offering a promising therapeutic strategy to combat metastasis.[5][6]
This application note provides detailed protocols for two widely used in vitro cell migration assays—the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay—to assess the anti-migratory effects of this compound on cancer cells.
Principle of the Assays
Wound Healing (Scratch) Assay: This method involves creating a "wound" or "scratch" in a confluent monolayer of cells.[3][7][8] The ability of the cells to migrate and close the wound over time is monitored and quantified.[3][7] This assay is particularly useful for studying collective cell migration.[3]
Transwell (Boyden Chamber) Assay: This assay measures the chemotactic response of cells towards a chemoattractant.[1][9] Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant.[9][10] The number of cells that migrate through the pores to the lower chamber is quantified.[9][11]
Materials and Reagents
-
Cell Lines: A cancer cell line with known AXL expression (e.g., MDA-MB-231 for breast cancer, A549 for non-small cell lung cancer).
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Wound Healing Assay: 24-well or 96-well cell culture plates, sterile p200 pipette tips or a scratcher tool.
-
Transwell Assay: 24-well transwell inserts (e.g., 8 µm pore size), Matrigel (for invasion assays), serum-free medium, chemoattractant (e.g., 10% FBS), cotton swabs, methanol, and crystal violet staining solution.
Experimental Workflow
Below is a generalized workflow for assessing the impact of this compound on cell migration.
Detailed Protocols
Protocol 1: Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.[7][12]
-
Wound Creation: Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.[7][8]
-
Washing: Gently wash the wells twice with PBS to remove detached cells.[8]
-
This compound Treatment: Add fresh cell culture medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM, 1 µM) to the respective wells. A vehicle control (e.g., DMSO) should be included.
-
Imaging: Immediately capture images of the scratch at time 0 (T=0) using a phase-contrast microscope.[7] Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same wound area at regular intervals (e.g., 6, 12, and 24 hours).[13]
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure at each time point and for each this compound concentration using the following formula: Wound Closure (%) = [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100
Protocol 2: Transwell (Boyden Chamber) Migration Assay
-
Cell Preparation: Culture cells to 80-90% confluency.[11] Harvest the cells by trypsinization and resuspend them in serum-free medium.
-
Transwell Setup: Place 24-well transwell inserts (8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.[11]
-
Cell Seeding: Seed 1 x 10^5 cells in 100 µL of serum-free medium containing the desired concentration of this compound (or vehicle control) into the upper chamber of each transwell insert.[11]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory capacity (e.g., 12-24 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[11]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Image the stained cells using a microscope. Count the number of migrated cells in several random fields of view for each insert.
Data Presentation
The quantitative data from these assays can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Wound Closure in a Scratch Assay
| This compound Concentration | Wound Closure at 12h (%) | Wound Closure at 24h (%) |
| Vehicle Control (0 µM) | 45 ± 4.2 | 92 ± 5.1 |
| 1 nM | 42 ± 3.8 | 85 ± 4.9 |
| 10 nM | 35 ± 3.1 | 70 ± 4.5 |
| 100 nM | 20 ± 2.5 | 45 ± 3.7 |
| 1 µM | 8 ± 1.9 | 15 ± 2.8 |
Table 2: Effect of this compound on Transwell Cell Migration
| This compound Concentration | Number of Migrated Cells (per field) | Migration Inhibition (%) |
| Vehicle Control (0 µM) | 250 ± 25 | 0 |
| 1 nM | 230 ± 21 | 8 |
| 10 nM | 180 ± 18 | 28 |
| 100 nM | 95 ± 12 | 62 |
| 1 µM | 30 ± 7 | 88 |
Signaling Pathway
This compound inhibits the AXL receptor tyrosine kinase, which is known to activate downstream signaling pathways that promote cell migration and invasion. A simplified representation of the targeted pathway is shown below.
Conclusion
The wound healing and transwell migration assays are robust and reproducible methods to evaluate the anti-migratory potential of this compound. By inhibiting the AXL signaling pathway, this compound is expected to significantly reduce cancer cell migration. The protocols and data presentation formats provided in this application note offer a comprehensive guide for researchers to investigate the efficacy of this compound and other potential anti-metastatic compounds.
References
- 1. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell migration/invasion assays and their application in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wound healing assay | Abcam [abcam.com]
- 4. oncozine.com [oncozine.com]
- 5. Facebook [cancer.gov]
- 6. lifesciencesbc.ca [lifesciencesbc.ca]
- 7. clyte.tech [clyte.tech]
- 8. Scratch Wound Healing Assay [bio-protocol.org]
- 9. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 10. Cell Migration and Invasion Assays - Cell Migration and Invasion Assays - ICE Bioscience [en.ice-biosci.com]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scratch Wound Healing Assay [en.bio-protocol.org]
- 13. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols for Establishing SLC-391 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLC-391 is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] The AXL signaling pathway is a critical mediator of cell survival, proliferation, migration, and invasion.[3][4][5] Notably, overexpression and activation of AXL are strongly associated with acquired resistance to a variety of cancer therapies.[4][6] The development of cell lines resistant to this compound is a crucial step in understanding the molecular mechanisms of resistance, identifying potential bypass pathways, and developing novel therapeutic strategies to overcome this resistance.
These application notes provide a comprehensive guide to establishing and characterizing this compound resistant cell lines in vitro. The protocols detailed below describe the widely used dose-escalation method for generating resistant populations and the subsequent single-cell cloning required to isolate and expand monoclonal resistant cell lines.
Key Signaling Pathway: AXL Receptor Tyrosine Kinase
The AXL receptor, upon binding to its ligand Gas6, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[3][7][8] These pathways, including PI3K/AKT, MAPK/ERK, and NF-κB, are pivotal in promoting cell survival and proliferation.[3][4][5] Understanding this pathway is essential for elucidating potential mechanisms of resistance to this compound.
Caption: AXL Signaling Pathway and this compound Inhibition.
Experimental Protocols
Part 1: Generation of a Heterogeneous this compound Resistant Population via Dose-Escalation
This protocol outlines the process of gradually exposing a cancer cell line to increasing concentrations of this compound to select for a resistant population.
1.1. Initial Characterization of Parental Cell Line
Before initiating the resistance induction, it is crucial to determine the baseline sensitivity of the parental cell line to this compound.
-
Protocol:
-
Seed the parental cancer cells in 96-well plates at a predetermined optimal density.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM).
-
After a 72-hour incubation period, assess cell viability using a standard method such as MTT or CellTiter-Glo®.
-
Calculate the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
-
1.2. Dose-Escalation Workflow
The following workflow describes the gradual increase in this compound concentration to generate a resistant cell population.
Caption: Workflow for Dose-Escalation Method.
-
Protocol:
-
Begin by culturing the parental cell line in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[9]
-
Maintain the cells in this concentration, passaging as necessary, until the cell growth rate and morphology are comparable to the parental cells.[9] This may take several passages.
-
Once the cells have adapted, increase the concentration of this compound by a factor of 1.5 to 2.[10]
-
Repeat this cycle of adaptation followed by a dose increase. If significant cell death occurs (e.g., >50%), reduce the concentration to the previous level and allow the cells to recover before attempting a smaller fold increase.[9]
-
It is crucial to cryopreserve cells at each stage of resistance development.
-
Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
Data Presentation: IC50 Values During Resistance Development
| Cell Line Stage | This compound Concentration (nM) | Parental IC50 (nM) | Fold Resistance (IC50 / Parental IC50) |
| Parental | 0 | X | 1 |
| Stage 1 | IC20 | - | - |
| Stage 2 | 1.5 x IC20 | - | - |
| ... | ... | - | - |
| Resistant Population | 10 x Parental IC50 | Y | Y/X |
Part 2: Isolation of Monoclonal this compound Resistant Cell Lines
The heterogeneous resistant population will likely contain a mixture of cells with different resistance mechanisms. Single-cell cloning is essential to isolate and expand individual clones for detailed characterization.
2.1. Limiting Dilution Method
This is a common and straightforward method for isolating single cells.[13]
-
Protocol:
-
Prepare a single-cell suspension of the heterogeneous this compound resistant population.
-
Perform a serial dilution of the cell suspension in 96-well plates to achieve a theoretical density of 0.5 cells per well.[14]
-
Culture the plates in a medium containing the highest concentration of this compound that the heterogeneous population could tolerate.
-
After 2-3 weeks, visually inspect the wells for the growth of single colonies.
-
Wells containing a single colony can be expanded into larger culture vessels.
-
2.2. Cloning Rings Method
This method is suitable for adherent cell lines.[15]
-
Protocol:
-
Seed the heterogeneous resistant cells at a very low density in a large culture dish.
-
Allow the cells to attach and form distinct colonies.
-
Identify well-isolated colonies that have likely arisen from a single cell.
-
Place a cloning ring, coated with sterile grease, around a single colony.
-
Add a small volume of trypsin to the inside of the ring to detach the cells.
-
Collect the detached cells and transfer them to a new culture vessel for expansion.
-
Caption: Workflow for Single-Cell Cloning.
Part 3: Characterization of this compound Resistant Clones
Once monoclonal resistant cell lines have been established, a thorough characterization is necessary to confirm the resistance phenotype and investigate the underlying mechanisms.
3.1. Confirmation of Resistance
-
Protocol:
-
Determine the IC50 of this compound for each resistant clone and compare it to the parental cell line. A significant increase in the IC50 value confirms resistance.
-
Perform cell proliferation assays in the presence and absence of this compound to compare the growth rates of parental and resistant cells.
-
Assess the stability of the resistant phenotype by culturing the cells in the absence of this compound for an extended period and then re-evaluating the IC50.
-
Data Presentation: Characterization of Resistant Clones
| Clone ID | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Doubling Time (hrs) - No Drug | Doubling Time (hrs) + this compound |
| Parental | X | - | 1 | T_p | - |
| Clone 1 | X | Y1 | Y1/X | T_c1 | T_c1_drug |
| Clone 2 | X | Y2 | Y2/X | T_c2 | T_c2_drug |
| ... | ... | ... | ... | ... | ... |
3.2. Investigation of Resistance Mechanisms
-
Molecular Biology Techniques:
-
Western Blotting: Analyze the expression and phosphorylation status of AXL and key downstream signaling proteins (e.g., AKT, ERK, mTOR) in parental versus resistant clones.
-
Quantitative PCR (qPCR): Examine the mRNA expression levels of AXL and genes known to be involved in drug resistance (e.g., ABC transporters).
-
Sanger Sequencing: Sequence the AXL gene in resistant clones to identify potential mutations in the drug-binding site.
-
Next-Generation Sequencing (NGS): Perform whole-exome or RNA sequencing to identify novel mutations or gene expression changes associated with resistance.
-
Conclusion
The successful establishment of this compound resistant cell lines is a valuable tool for cancer research and drug development. The protocols outlined in these application notes provide a robust framework for generating and characterizing these essential models. A thorough understanding of the mechanisms driving resistance to this compound will be instrumental in designing more effective therapeutic strategies and overcoming treatment failure in the clinic.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. lifesciencesbc.ca [lifesciencesbc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]
- 6. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. How to seed cultured cells for single clone selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 15. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: SLC-391 and Pembrolizumab Combination in a Murine Syngeneic In Vivo Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLC-391 is a potent and selective oral inhibitor of the AXL receptor tyrosine kinase. AXL is implicated in tumor cell proliferation, survival, metastasis, and the development of drug resistance. Overexpression of AXL is also associated with an immunosuppressive tumor microenvironment, contributing to resistance to immune checkpoint inhibitors. Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, an immune checkpoint that plays a crucial role in downregulating the immune system. By blocking the PD-1 pathway, pembrolizumab allows for the activation of T-cells to recognize and attack cancer cells.
Preclinical evidence suggests a synergistic anti-tumor effect when combining this compound with an anti-PD-1 antibody. This combination therapy aims to simultaneously target tumor cell intrinsic pathways with this compound while enhancing the anti-tumor immune response with pembrolizumab. These application notes provide an overview of the preclinical in vivo evaluation of this combination, including quantitative data, experimental protocols, and visualizations of the underlying mechanisms and workflows.
Data Presentation
In Vivo Efficacy of this compound and Anti-PD-1 Antibody in a CT-26 Syngeneic Mouse Model
The following tables summarize the quantitative data from a 15-day in vivo efficacy study utilizing a CT-26 murine colon carcinoma syngeneic model.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | p.o. / i.p. | 0 |
| This compound | 50 mg/kg | p.o. | 37 |
| Anti-PD-1 Antibody | - | i.p. | 27 |
| This compound + Anti-PD-1 Antibody | 50 mg/kg + - | p.o. / i.p. | Data not specified, synergistic effect reported |
Table 2: Overall Survival
| Treatment Group | Median Survival | Outcome |
| Vehicle Control | Not specified | - |
| This compound | Not specified | - |
| Anti-PD-1 Antibody | Not specified | - |
| This compound + Anti-PD-1 Antibody | Not specified | Dramatically prolonged survival compared to vehicle control |
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for this compound and Pembrolizumab Combination Therapy
Caption: Proposed mechanism of action for this compound and pembrolizumab combination therapy.
In Vivo Experimental Workflow for CT-26 Syngeneic Model
Caption: Experimental workflow for the in vivo assessment of this compound and anti-PD-1 antibody combination.
Experimental Protocols
CT-26 Syngeneic Tumor Model
-
Cell Line: CT-26, a murine colon carcinoma cell line, is utilized. These cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female BALB/c mice, typically 6-8 weeks old, are used as the syngeneic host.
-
Tumor Implantation: CT-26 cells are harvested during their exponential growth phase. A suspension of 1 x 10^6 cells in 0.1 mL of a suitable medium (e.g., PBS or a mixture with Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Tumor growth is monitored by caliper measurements of the length and width of the tumor. Tumor volume is calculated using the formula: (Length x Width^2) / 2. Animal body weight should also be monitored as a measure of general health.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups.
Drug Administration
-
This compound Formulation and Administration: this compound is formulated for oral administration (p.o.). A common vehicle for suspension is 0.5% methylcellulose in water. A dosage of 50 mg/kg is administered daily via oral gavage.
-
Pembrolizumab (Murine Surrogate) Formulation and Administration: As pembrolizumab does not cross-react with murine PD-1, a murine-specific anti-PD-1 antibody (e.g., clone RMP1-14 or 29F.1A12) is used. The antibody is diluted in sterile PBS for intraperitoneal (i.p.) injection. A typical dosing schedule is 200 µg per mouse administered intraperitoneally 2-3 times per week.
-
Combination Therapy: In the combination group, animals receive both this compound (daily, p.o.) and the anti-PD-1 antibody (intermittently, i.p.) according to their respective schedules.
-
Control Group: The vehicle control group receives the respective vehicles for both oral and intraperitoneal administrations on the same schedule as the treatment groups.
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study (e.g., day 15) using the following formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Overall Survival: A separate cohort of animals may be used for survival studies. The study endpoint is typically defined as when the tumor volume reaches a specific size (e.g., 2000 mm³) or when the animal shows signs of significant morbidity. Survival data is often presented as a Kaplan-Meier curve.
-
Immunophenotyping (Optional): At the end of the study, tumors can be excised, and tumor-infiltrating lymphocytes (TILs) can be isolated and analyzed by flow cytometry to assess changes in immune cell populations (e.g., CD8+ T cells, regulatory T cells, macrophages).
Disclaimer: These are general guidelines based on publicly available preclinical data. Specific experimental details may need to be optimized for individual laboratory conditions and research goals. Always adhere to institutional and national guidelines for animal welfare.
Application Notes and Protocols: Assessing the Synergy of SLC-391 with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the synergistic potential of SLC-391, a potent and selective AXL receptor tyrosine kinase inhibitor, in combination with other kinase inhibitors. The information herein offers a strong scientific rationale for such combinations, detailed experimental protocols for synergy assessment, and a framework for data analysis and visualization.
Introduction to this compound and Rationale for Combination Therapy
This compound is a small molecule inhibitor targeting AXL, a receptor tyrosine kinase that is frequently overexpressed in various cancers and implicated in tumor proliferation, survival, metastasis, and the development of therapeutic resistance. Inhibition of the AXL signaling pathway can disrupt these oncogenic processes. Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and acute myeloid leukemia (AML).
The development of resistance to targeted cancer therapies is a significant clinical challenge. One common mechanism of resistance involves the activation of bypass signaling pathways. The AXL signaling pathway has been identified as a key mediator of resistance to various kinase inhibitors, including those targeting EGFR, MEK, and PI3K. Therefore, combining an AXL inhibitor like this compound with other kinase inhibitors presents a rational therapeutic strategy to overcome or delay the onset of drug resistance and enhance anti-tumor efficacy.
While specific quantitative synergy data for this compound in combination with other kinase inhibitors is not yet publicly available, studies with other AXL inhibitors have demonstrated significant synergistic effects. This document will leverage these findings as a strong rationale and provide the necessary protocols to investigate the synergistic potential of this compound.
Signaling Pathways and Points of Synergistic Intervention
The AXL receptor, upon activation by its ligand Gas6, initiates a cascade of downstream signaling events that promote cancer cell survival and proliferation. Key pathways activated by AXL include the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways. These pathways are also central to the mechanism of action of many other targeted therapies. The potential for synergy arises from the co-inhibition of multiple critical nodes within these interconnected signaling networks.
Below is a diagram illustrating the AXL signaling pathway and potential points of synergistic intervention with other kinase inhibitors.
Caption: AXL Signaling Pathway and Potential Synergistic Targets.
Quantitative Assessment of Synergy: Data Presentation
The synergistic effect of combining this compound with other kinase inhibitors can be quantified using the Combination Index (CI) method developed by Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
While specific data for this compound is pending, the following tables present illustrative quantitative data from studies on other AXL inhibitors in combination with various kinase inhibitors. This data serves as a reference for the expected synergistic outcomes when assessing this compound.
Table 1: Illustrative Synergy of AXL Inhibitors with MEK Kinase Inhibitors
| Cell Line | AXL Inhibitor | MEK Inhibitor | Combination Index (CI) | Effect Level (Fraction Affected) | Reference |
| HEY-T30 (Ovarian Cancer) | R428 | CH5126766 | < 1.0 | 0.5 - 0.9 | |
| OVCAR-5 (Ovarian Cancer) | R428 | CH5126766 | < 1.0 | 0.5 - 0.9 | |
| 344SQ (NSCLC) | Bemcentinib | Selumetinib | < 1.0 | 0.5 |
Table 2: Illustrative Synergy of AXL Inhibitors with EGFR Kinase Inhibitors
| Cell Line | AXL Inhibitor | EGFR Inhibitor | Combination Index (CI) | Effect Level (Fraction Affected) | Reference |
| PC-9 (NSCLC) | ONO-7475 | Lazertinib | < 1.0 | 0.5 | |
| HCC4011 (NSCLC) | ONO-7475 | Lazertinib | < 1.0 | 0.5 | |
| H1975 (NSCLC) | ONO-7475 | Lazertinib | < 1.0 | 0.5 |
Table 3: Illustrative Synergy of AXL Inhibitors with PI3K Kinase Inhibitors
| Cell Line | AXL Inhibitor | PI3K Inhibitor | Combination Index (CI) | Effect Level (Fraction Affected) | Reference |
| SK-MEL-147 (Melanoma) | R428 | BEZ235 | < 1.0 | 0.5 | |
| A375 (Melanoma) | R428 | BEZ235 | < 1.0 | 0.5 |
Experimental Protocols
This section provides detailed methodologies for assessing the synergy between this compound and other kinase inhibitors in vitro.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., NSCLC, breast cancer, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (in a suitable solvent, e.g., DMSO)
-
Partner kinase inhibitor(s) (in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the partner kinase inhibitor(s) in complete medium.
-
For single-drug treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, prepare a matrix of drug concentrations. A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values, or to test a range of concentrations for both drugs in a checkerboard format. Add 100 µL of the combination dilutions to the wells.
-
Include vehicle control wells (e.g., DMSO at the highest concentration used in the drug dilutions).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Synergy Calculation
The synergy between this compound and the partner kinase inhibitor is determined by calculating the Combination Index (CI) using the Chou-Talalay method.
Steps:
-
Calculate the fraction of cells affected (Fa):
-
Fa = 1 - (Absorbance of treated well / Absorbance of control well)
-
-
Determine the dose-response curves for each drug alone:
-
Plot Fa versus drug concentration for this compound and the partner kinase inhibitor individually.
-
Determine the IC50 (the concentration that causes 50% inhibition) for each drug.
-
-
Calculate the Combination Index (CI):
-
The CI is calculated using the following formula: CI = (D1 / Dx1) + (D2 / Dx2) Where:
-
D1 and D2 are the concentrations of this compound and the partner kinase inhibitor in combination that result in a certain effect (e.g., 50% inhibition).
-
Dx1 and Dx2 are the concentrations of this compound and the partner kinase inhibitor alone that produce the same effect.
-
-
Software such as CompuSyn or various online calculators can be used to automate the calculation of CI values from the experimental data.
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The following diagram illustrates the experimental workflow for assessing synergy.
Troubleshooting & Optimization
Technical Support Center: SLC-391
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SLC-391, specifically addressing challenges related to its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable and selective inhibitor of the receptor tyrosine kinase AXL.[1] By targeting and binding to AXL, this compound prevents its activation and blocks the subsequent downstream signaling pathways.[1] This inhibition has potential antineoplastic and immunostimulating activities, as AXL is often overexpressed in tumor cells and plays a key role in tumor cell proliferation, survival, invasion, and metastasis.[1][2]
Q2: Which signaling pathways are affected by this compound?
A2: this compound primarily blocks AXL-mediated signal transduction. This includes the inhibition of downstream pathways such as the PI3K/AKT and RAF-MEK-ERK (MAPK) pathways, which are crucial for cell proliferation and survival.[2][3]
Q3: I am observing a precipitate after dissolving this compound in DMSO and diluting it in my aqueous buffer. What could be the cause?
A3: This is a common issue when a compound that is soluble in a high concentration of an organic solvent like DMSO is introduced into an aqueous environment. The dramatic change in solvent polarity can cause the compound to precipitate out of solution. It is crucial to ensure that the final concentration of DMSO in your aqueous solution is as low as possible while still maintaining the solubility of this compound.
Q4: What is the recommended storage condition for this compound stock solutions in DMSO?
A4: While specific stability data for this compound in DMSO is not publicly available, it is general good practice to store stock solutions of small molecules at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can decrease the solubility of the compound over time.[4]
Troubleshooting Guide: this compound Solubility in DMSO
Issue: Difficulty Dissolving this compound in 100% DMSO
If you are experiencing challenges in dissolving this compound in DMSO, the following troubleshooting steps and experimental protocols can be employed.
Initial Steps:
-
Ensure Solvent Quality: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of many organic compounds.[5][6]
-
Increase Surface Area: If you are working with a solid form of this compound, gently grinding the powder to increase its surface area can facilitate dissolution.[7]
-
Vortexing: Ensure thorough mixing by vortexing the solution for several minutes.
Advanced Troubleshooting Techniques
If initial steps are unsuccessful, the following methods can be systematically applied.
1. Application of Gentle Heat
Increased temperature can enhance the solubility of many compounds.
-
Experimental Protocol:
-
Prepare a suspension of this compound in the desired volume of DMSO.
-
Place the vial in a water bath or on a heating block with magnetic stirring.
-
Gradually increase the temperature in 5-10°C increments, not exceeding 40-50°C to minimize the risk of compound degradation.
-
Visually monitor the dissolution of the compound at each temperature step.
-
Once dissolved, allow the solution to slowly cool to room temperature. Observe for any precipitation. If the compound remains in solution, it is ready for use.
-
2. Sonication
Ultrasonic energy can help to break down compound aggregates and facilitate dissolution.
-
Experimental Protocol:
-
Prepare a suspension of this compound in DMSO in a sealed vial.
-
Place the vial in an ultrasonic bath.
-
Sonicate the suspension for 5-15 minute intervals.
-
After each interval, visually inspect the solution for dissolution.
-
Be mindful of the bath temperature, as prolonged sonication can generate heat.
-
3. Utilization of Co-solvents
If solubility in 100% DMSO remains an issue, or if precipitation occurs upon dilution into aqueous media, a co-solvent system may be necessary.
-
Experimental Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
In a separate tube, prepare the desired co-solvent mixture.
-
Add the this compound DMSO stock to the co-solvent mixture dropwise while vortexing to achieve the final desired concentration.
-
Table 1: Potential Co-solvents for Enhancing this compound Solubility
| Co-solvent | Recommended Starting Concentration in Final Solution | Notes |
| N-methyl-2-pyrrolidone (NMP) | 1-10% | A polar aprotic solvent that can be a good alternative or additive to DMSO.[5] |
| Polyethylene glycol 400 (PEG400) | 5-20% | A biocompatible polymer often used to improve the solubility of hydrophobic compounds. |
| Ethanol | 1-5% | Can sometimes improve solubility, but higher concentrations may not be suitable for all cell-based assays. |
Important Considerations:
-
Always perform a vehicle control in your experiments to account for any effects of the solvent or co-solvent on the biological system.
-
The choice of co-solvent must be compatible with your specific experimental setup and downstream applications.
Visual Guides
Signaling Pathways and Experimental Workflows
Caption: AXL signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. Facebook [cancer.gov]
- 2. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting AXL kinase sensitizes leukemic stem and progenitor cells to venetoclax treatment in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SLC-391 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stable and effective use of SLC-391 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is associated with tumor growth, metastasis, and drug resistance in various cancers.[1][4][5] By inhibiting AXL, this compound blocks downstream signaling pathways, such as the PI3K/AKT pathway, which are crucial for cancer cell proliferation, survival, migration, and invasion.[4] Additionally, this compound can modulate the tumor microenvironment, shifting it from immunosuppressive to immunostimulatory, which can enhance the efficacy of immunotherapies.[2][5]
Q2: What are the initial signs of this compound instability in my cell culture experiments?
A2: Signs of this compound instability can manifest in various ways, including:
-
Precipitation or cloudiness: The compound may be falling out of solution in your stock or final culture medium.[6]
-
Color change: A change in the color of the stock solution or culture medium containing this compound can indicate chemical degradation.[6]
-
Reduced biological activity: A decrease in the expected phenotypic effects or target inhibition over time suggests the compound is losing its potency.[6]
-
Inconsistent results: High variability between replicate wells or experiments can be a sign of inconsistent compound concentration due to instability.[7]
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
A3: While specific solubility data for this compound is not publicly available, for most small molecule inhibitors, DMSO is the recommended solvent for creating high-concentration stock solutions.[8] It is crucial to store stock solutions at -20°C or -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use volumes.[9]
Q4: How can components of the cell culture medium affect the stability of this compound?
A4: Several components in standard cell culture media can potentially impact the stability of small molecules like this compound:
-
pH: The pH of the medium can influence the ionization state and stability of the compound.[6]
-
Serum: Proteins in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration and potentially influencing their stability.
-
Reducing agents: Components like cysteine or glutamine can degrade over time, leading to changes in the medium's chemical composition and potentially affecting the stability of dissolved compounds.[10][11]
-
Light exposure: Some compounds are light-sensitive and can degrade upon exposure to ambient light.[9][12]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Stock Solution or Culture Media
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | - Gently warm the solution and vortex to redissolve. - Consider using a different solvent for the stock solution, although DMSO is generally preferred. - For final dilutions in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation. |
| Concentration Too High | - Prepare a lower concentration stock solution. - When diluting into culture media, add the this compound stock solution to the media dropwise while vortexing to ensure rapid and even dispersion. |
| Temperature Effects | - Some compounds are less soluble at lower temperatures. If storing working solutions at 4°C, check for precipitation before use and gently warm if necessary.[6] |
| pH of the Medium | - Verify the pH of your cell culture medium. Significant deviations from physiological pH could affect solubility. |
Issue 2: Inconsistent or Lower-Than-Expected Efficacy of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | - Prepare fresh stock solutions and working dilutions of this compound. - Minimize the exposure of stock solutions and media containing this compound to light by using amber tubes and covering plates with foil. - Perform a time-course experiment to assess the stability of this compound in your specific culture medium at 37°C (see Experimental Protocols section). |
| Adsorption to Plastics | - Small molecules can adsorb to the surface of plastic labware. Consider using low-adhesion microplates or glass vials for storage and experiments.[6] |
| Interaction with Serum Proteins | - If using serum-containing media, consider if serum protein binding is affecting the free concentration of this compound. You may need to test a range of concentrations to achieve the desired effect. |
| Incorrect Initial Concentration | - Verify the concentration of your stock solution. If possible, use a spectrophotometric or chromatographic method to confirm the concentration. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
Methodology:
-
Prepare a working solution of this compound in your cell culture medium of choice (e.g., DMEM + 10% FBS) at the final desired concentration.
-
Dispense aliquots of this solution into sterile, sealed tubes.
-
Place the tubes in a 37°C incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot for analysis.
-
Analyze the concentration of the remaining this compound at each time point using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For a functional assessment, you can treat cells with the aged media and compare the biological response to cells treated with freshly prepared media.
Data Presentation:
The results of a stability study can be presented in a table to clearly show the degradation of the compound over time. The following is an example with hypothetical data:
Table 1: Hypothetical Stability of this compound in Cell Culture Medium at 37°C
| Time (Hours) | This compound Concentration Remaining (%) |
| 0 | 100% |
| 2 | 98% |
| 4 | 95% |
| 8 | 90% |
| 24 | 75% |
| 48 | 55% |
| 72 | 30% |
Visualizations
Caption: Inhibition of the AXL signaling pathway by this compound.
Caption: Logical workflow for troubleshooting this compound instability.
References
- 1. Facebook [cancer.gov]
- 2. Signalchem LifeScience [signalchemlifesciences.com]
- 3. lifesciencesbc.ca [lifesciencesbc.ca]
- 4. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. signalchemlifesciences.com [signalchemlifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. research.ius.edu.ba [research.ius.edu.ba]
- 9. nucleusbiologics.com [nucleusbiologics.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent SLC-391 Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SLC-391, a selective AXL inhibitor. Inconsistent results in experiments with this compound can arise from a variety of factors, from experimental design to the complex biology of the AXL signaling pathway. This guide is designed to help you identify and address common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable and selective inhibitor of the receptor tyrosine kinase AXL.[1] By binding to AXL, this compound prevents its activation and blocks downstream signaling pathways that are involved in tumor cell growth, proliferation, migration, and immunosuppression.[1] AXL is often overexpressed in various cancers and its activity is associated with drug resistance and poor prognosis.[1][2]
Q2: My IC50 value for this compound is different from the published data.
Discrepancies in IC50 values are a common issue and can be attributed to several factors:
-
Cell Line Specifics: Different cell lines exhibit varying levels of AXL expression and dependence on AXL signaling, which will directly impact the IC50 value.
-
Experimental Conditions: Factors such as cell seeding density, serum concentration in the media, and the duration of drug exposure can all influence the apparent potency of the inhibitor.
-
Assay Method: The type of viability or proliferation assay used (e.g., MTT, CellTiter-Glo) can yield different IC50 values.
-
Compound Handling: Improper storage or handling of the this compound compound can affect its activity.
Q3: I am not observing any effect of this compound in my cell-based assay.
There are several potential reasons for a lack of response to this compound:
-
Low AXL Expression: The cell line you are using may not express AXL at a high enough level to be dependent on its signaling for survival or proliferation. It is crucial to verify AXL expression in your model system.
-
Ligand-Independent AXL Activation: AXL can be activated through mechanisms that are independent of its ligand, Gas6. This can include heterodimerization with other receptor tyrosine kinases, such as EGFR. In such cases, inhibiting AXL alone may not be sufficient to block downstream signaling.
-
Suboptimal Assay Conditions: Ensure that your experimental setup, including cell health, confluency, and this compound concentration range, is optimized.
-
Compound Inactivity: Verify the integrity and activity of your this compound stock.
Q4: I am seeing significant well-to-well variability in my multi-well plate assays.
High variability can obscure real experimental effects. Common causes include:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during plating to achieve a uniform cell distribution in each well.
-
Edge Effects: The outer wells of a multi-well plate are more susceptible to evaporation, which can concentrate media components and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or ensuring proper humidification in the incubator.
-
Inconsistent Compound Addition: Use calibrated pipettes and consistent techniques when adding this compound to the wells.
-
Incubator Conditions: Fluctuations in temperature and CO2 levels within the incubator can impact cell growth.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension. Gently swirl the cell suspension flask before and during plating to maintain a uniform distribution. Use a multichannel pipette for simultaneous seeding of multiple wells. |
| Edge Effects | Avoid using the outermost wells of the plate for critical data points. Fill the outer wells with sterile PBS or media to create a humidity barrier. Ensure the incubator has adequate humidity. |
| Pipetting Errors | Use calibrated pipettes. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well to avoid splashing and inaccurate volumes. Change pipette tips between different concentrations of this compound. |
| Cell Clumping | If cells tend to clump, consider using a cell-detaching agent that is gentler than trypsin (e.g., Accutase) or passing the cell suspension through a cell strainer before counting and plating. |
| Incubator Fluctuations | Monitor and record incubator temperature and CO2 levels regularly. Avoid opening the incubator door frequently. |
Issue 2: Lack of this compound-Induced Phenotype (e.g., no change in cell viability or signaling)
| Potential Cause | Recommended Solution |
| Low or Absent AXL Expression | Confirm AXL expression in your cell line at the protein level using Western blot or flow cytometry. Select a cell line known to have high AXL expression if necessary. |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your specific cell line and assay. |
| Compound Degradation | Ensure this compound is stored correctly according to the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Health and Confluency | Use cells that are in the logarithmic growth phase and are at an optimal confluency (typically 70-80%) at the time of treatment. Over-confluent or unhealthy cells may not respond appropriately. |
| Ligand-Independent AXL Activation | Investigate the possibility of AXL heterodimerization with other receptor tyrosine kinases (e.g., EGFR). This may require co-inhibition of the partner receptor to observe an effect. |
| Assay Readout Timepoint | The timing of the assay readout is critical. Perform a time-course experiment to determine the optimal time point to observe the desired effect of this compound. |
Issue 3: Inconsistent Phospho-AXL Western Blot Results
| Potential Cause | Recommended Solution |
| Low Basal p-AXL Levels | Some cell lines may have low basal levels of AXL phosphorylation. Consider stimulating the cells with the AXL ligand, Gas6, to induce AXL phosphorylation before treating with this compound. |
| Rapid Dephosphorylation | Work quickly during cell lysis and keep samples on ice at all times. Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of AXL. |
| Poor Antibody Quality | Use a phospho-specific AXL antibody that has been validated for Western blotting. Follow the manufacturer's recommended antibody dilution and incubation conditions. |
| Suboptimal Protein Extraction | Ensure complete cell lysis to efficiently extract the membrane-bound AXL protein. Consider using a lysis buffer specifically designed for membrane proteins. |
| Loading Inconsistency | Quantify the protein concentration of your lysates using a BCA or Bradford assay and load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to normalize for any loading variations. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot for Phospho-AXL (p-AXL)
This protocol describes the detection of phosphorylated AXL in cell lysates by Western blotting.
Materials:
-
Cell line of interest
-
This compound
-
Gas6 (optional, for stimulation)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-p-AXL (phospho-specific) and anti-total AXL
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for a few hours before treatment.
-
(Optional) Stimulate cells with Gas6 for a short period (e.g., 15-30 minutes) to induce AXL phosphorylation.
-
Treat the cells with this compound at the desired concentrations for the appropriate duration.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-AXL antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
The membrane can be stripped and reprobed with an anti-total AXL antibody and a loading control antibody to confirm equal protein loading and to assess the total amount of AXL protein.
-
Visualizations
Caption: AXL Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. Facebook [cancer.gov]
- 2. SignalChem Receives US FDA Clearance of Investigational New Drug Application for Clinical Trial of AXL Inhibitor this compound in Combination with KEYTRUDA® (pembrolizumab) in Subjects with Advanced or Metastatic Non-Small Cell Lung Cancer - Life Sciences British Columbia [lifesciencesbc.ca]
SLC-391 off-target effects in kinase assays
Welcome to the technical support center for SLC-391. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in kinase assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an orally bioavailable small molecule inhibitor of the receptor tyrosine kinase AXL. AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.
Q2: What are the known off-targets of this compound?
A2: this compound is a selective AXL inhibitor but also shows activity against other members of the TAM kinase family, namely TYRO3 and MER. In a panel of 93 receptor tyrosine kinases, this compound also demonstrated significant inhibition of MER, FGFR3, and vascular endothelial growth factor receptor 1 (VEGFR1) at a concentration of 100 nM.
Q3: What are the downstream signaling pathways affected by this compound?
A3: By inhibiting AXL, this compound blocks the AXL-mediated signal transduction pathways, primarily the PI3K/AKT pathway, which is critical for cell proliferation and survival. It has also been shown to stabilize the pro-apoptotic protein BIM through both AKT and ERK pathways.
Q4: In which experimental systems has this compound shown efficacy?
A4: this compound has demonstrated anti-proliferative activity in various cancer cell lines and has shown efficacy in animal models of non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and acute myeloid leukemia (AML). It has also exhibited synergistic effects when used in combination with other approved targeted therapies and immune checkpoint inhibitors like pembrolizumab.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro and cell-based kinase assays with this compound.
Issue 1: Higher than expected IC50 value for AXL inhibition in a biochemical assay.
-
Potential Cause 1: ATP Concentration. The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay.
-
Troubleshooting Step: Determine the Michaelis constant (Km) of ATP for your AXL enzyme preparation. For accurate and comparable IC50 values, it is recommended to use an ATP concentration at or near its Km.
-
-
Potential Cause 2: Inactive Enzyme. The AXL kinase domain may be unstable or inactive.
-
Troubleshooting Step: Confirm the activity of your recombinant AXL enzyme using a known potent AXL inhibitor as a positive control. Differential scanning fluorimetry has shown that this compound can increase the thermal stability of the AXL kinase domain, indicating direct binding.
-
-
Potential Cause 3: Assay Format. Different assay formats (e.g., radiometric, fluorescence-based) can yield different IC50 values due to variations in detection methods and potential for compound interference.
-
Troubleshooting Step: If possible, confirm your results using an orthogonal assay method. For example, if you are using a fluorescence-based assay, consider validating with a direct radiometric assay that measures substrate phosphorylation.
-
Issue 2: Discrepancy between biochemical IC50 and cellular potency.
-
Potential Cause 1: Cell Permeability. this compound may have poor permeability into the specific cell line you are using.
-
Troubleshooting Step: While this compound is designed to be orally bioavailable, its uptake can vary between cell lines. Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.
-
-
Potential Cause 2: Efflux Pumps. The target cells may express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove this compound.
-
Troubleshooting Step: Investigate the expression of common drug transporters in your cell line. If high expression is detected, consider co-incubation with a known efflux pump inhibitor to see if it potentiates the effect of this compound.
-
-
Potential Cause 3: High Protein Binding. this compound may bind to serum proteins in the cell culture medium, reducing its free concentration available to inhibit AXL.
-
Troubleshooting Step: Perform cell-based assays in low-serum or serum-free media for a short duration to minimize the impact of protein binding. Compare these results with those obtained in complete serum-containing medium.
-
Issue 3: Unexpected cellular phenotype not explained by AXL inhibition alone.
-
Potential Cause 1: Off-Target Effects. The observed phenotype may be due to the inhibition of off-target kinases such as MER, TYRO3, FGFR3, or VEGFR1.
-
Troubleshooting Step:
-
Analyze the expression levels of these off-target kinases in your cell line.
-
Use more selective inhibitors for the suspected off-target kinases to see if you can replicate the phenotype.
-
Perform siRNA-mediated knockdown of the potential off-target kinases to assess their role in the observed cellular response.
-
-
-
Potential Cause 2: Activation of Compensatory Pathways. Inhibition of the AXL pathway may lead to the upregulation of alternative survival pathways.
-
Troubleshooting Step: Use pathway analysis tools such as phospho-kinase arrays or western blotting to investigate the activation status of other signaling pathways (e.g., other receptor tyrosine kinases) upon treatment with this compound.
-
Data Presentation
This compound Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| AXL | 9.6 | Radiometric | |
| TYRO3 | 42.3 | Radiometric | |
| MER | 44.0 | Radiometric |
Selectivity of this compound against a Panel of 93 Receptor Tyrosine Kinases
| Kinase Target | Percent Inhibition at 100 nM | Assay Type | Reference |
| AXL | >70% | Cell-based (BaF3) | |
| MER | ~60% | Cell-based (BaF3) | |
| FGFR3 | ~60% | Cell-based (BaF3) | |
| VEGFR1 | ~60% | Cell-based (BaF3) |
Experimental Protocols
Protocol 1: Radiometric Kinase Assay for IC50 Determination of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AXL kinase.
Methodology:
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT), the peptide or protein substrate, and the recombinant AXL enzyme.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these into the kinase buffer to achieve the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Initiation: In a microplate, combine the kinase/substrate master mix with the diluted this compound or DMSO control. Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for AXL.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each this compound concentration. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based AXL Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit AXL phosphorylation in a cellular context.
Methodology:
-
Cell Culture and Starvation: Plate cells that endogenously express AXL (e.g., A549 cells) and allow them to adhere. Once the cells reach 70-80% confluency, serum-starve them overnight to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the AXL ligand, Gas6 (e.g., 5 nM), for 15 minutes to induce AXL phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated AXL (p-AXL).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total AXL as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-AXL and total AXL. Normalize the p-AXL signal to the total AXL signal for each treatment condition. Compare the normalized p-AXL levels in this compound-treated samples to the Gas6-stimulated control to determine the extent of inhibition.
Visualizations
Caption: AXL signaling pathway and the inhibitory action of this compound.
Technical Support Center: Managing SLC-391 Toxicity in Animal Studies
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The preclinical toxicity profile of SLC-391 is not publicly available. Therefore, this guidance is based on the known mechanism of action of AXL inhibitors and the observed toxicities of other tyrosine kinase inhibitors (TKIs) in animal studies. Always refer to your specific study protocol and institutional guidelines for animal care and use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to potential toxicities?
A1: this compound is a selective inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is involved in various cellular processes, including cell survival, proliferation, and migration.[3] It is expressed in a range of normal tissues, including the heart, liver, brain, and bone marrow.[2][4] Therefore, on-target inhibition of AXL in these tissues could potentially lead to adverse effects.
Q2: Are there any known toxicities associated with other AXL inhibitors that could be relevant for this compound studies?
A2: Yes, other AXL inhibitors in clinical development have reported various dose-limiting toxicities. For example, an AXL-targeted antibody-drug conjugate was associated with febrile neutropenia, diarrhea, vomiting, and elevated liver enzymes (γ-glutamyltransferase).[1] Another small molecule inhibitor targeting both AXL and c-Met has been linked to hypertension and pulmonary thromboembolism.[5] Combination therapies with AXL inhibitors have also resulted in increased liver enzymes and renal failure in some patients.[5]
Q3: What are common toxicities observed with tyrosine kinase inhibitors (TKIs) in animal studies?
A3: TKIs as a class are associated with a range of off-target and on-target toxicities. Common findings in animal studies include gastrointestinal issues like diarrhea and vomiting, myelosuppression (e.g., neutropenia), and skin-related disorders.[6][7] Depending on the specific kinase targets, cardiovascular, metabolic (hyperglycemia, hyperlipidemia), and endocrine (hypothyroidism) effects have also been noted.[8][9][10]
Q4: What is a potential, though less common, toxicity to be aware of with inhibitors of the TAM (Tyro3, Axl, Mer) kinase family?
A4: Chronic inhibition of Mer, a kinase related to AXL, has been shown to cause retinal toxicity in mice.[11] While a selective AXL inhibitor did not produce this effect in one study, an AXL/Mer dual inhibitor did, suggesting that the selectivity profile of the inhibitor is important.[11] Researchers should be aware of the potential for ocular changes with long-term administration of TAM family inhibitors.
Troubleshooting Guide: Managing Potential Toxicities
This guide provides troubleshooting for potential adverse events during this compound animal studies based on general knowledge of AXL and tyrosine kinase inhibitors.
| Observed Sign/Symptom | Potential Cause (Hypothesized) | Recommended Action |
| Diarrhea / Vomiting | Inhibition of kinases in the gastrointestinal tract. | - Provide supportive care, including hydration and anti-diarrheal/anti-emetic agents as per veterinary guidance. - Consider administration with food if not contraindicated by the study protocol. - If severe or persistent, a dose reduction or temporary drug holiday may be necessary.[6] |
| Weight Loss / Reduced Appetite | General malaise, gastrointestinal distress, or metabolic changes. | - Monitor food and water intake daily. - Provide highly palatable and calorically dense food. - Rule out other causes of weight loss. - Consider dose modification if weight loss is significant (>15-20% of baseline). |
| Lethargy / Reduced Activity | Potential myelosuppression, cardiovascular effects, or general drug-related malaise. | - Conduct a complete blood count (CBC) to check for anemia or neutropenia. - Perform a physical examination, including assessment of heart rate and mucous membrane color. - If signs are severe, suspend dosing and consult with a veterinarian. |
| Skin Rash / Dermatitis | Inhibition of epidermal growth factor receptor (EGFR) or other kinases in the skin. | - Document the location and severity of the rash. - Keep the affected area clean and dry. - Consult with a veterinarian for potential topical treatments. - For severe cases, a dose reduction may be required.[7] |
| Elevated Liver Enzymes (ALT, AST) | Potential hepatotoxicity. | - Monitor liver enzymes at baseline and at regular intervals during the study. - If elevations are significant (e.g., >3x upper limit of normal), consider dose reduction or interruption. - Histopathological evaluation of the liver at necropsy is crucial. |
Experimental Protocols
Protocol 1: General Health Monitoring in Rodent Studies with TKI Administration
-
Daily Observations:
-
Record body weight.
-
Assess food and water consumption.
-
Observe for clinical signs of toxicity, including changes in posture, activity level, grooming, and stool consistency.
-
Use a standardized scoring system for overall animal well-being.
-
-
Weekly Monitoring:
-
Perform a more detailed physical examination, including palpation for any abnormalities.
-
For long-term studies, consider periodic blood collection for complete blood counts (CBC) and serum chemistry panels.
-
-
End-of-Study Procedures:
-
Collect terminal blood samples for comprehensive analysis.
-
Perform a gross necropsy, recording any visible abnormalities of organs and tissues.
-
Collect a standard set of tissues for histopathological evaluation, with a focus on potential target organs of toxicity (e.g., liver, gastrointestinal tract, bone marrow, heart, and retina).
-
Protocol 2: Management of TKI-Induced Diarrhea in a Canine Model
This protocol is adapted from general supportive care practices and strategies used for other TKIs.[12]
-
Initial Assessment:
-
Grade the severity of diarrhea using a standardized scale (e.g., VCOG-CTCAE).
-
Rule out infectious causes with appropriate diagnostics if necessary.
-
-
Supportive Care:
-
Ensure ad libitum access to fresh water to prevent dehydration.
-
For mild to moderate diarrhea, administer a bland diet (e.g., boiled chicken and rice).
-
Consult with a veterinarian regarding the use of anti-diarrheal medications.
-
-
Dose Modification:
-
If diarrhea is severe (Grade 3 or 4) or persistent, hold the administration of this compound.
-
Once the diarrhea resolves to Grade 1 or baseline, consider re-initiating this compound at a reduced dose or on an alternate-day schedule.[12]
-
Monitor the animal closely upon re-initiation of treatment.
-
Visualizations
Caption: AXL Receptor Signaling Pathways.
Caption: Workflow for Managing Toxicity in Animal Studies.
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 8. Frontiers | Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia [frontiersin.org]
- 9. Cardiovascular Toxicities Associated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a potent and selective Axl inhibitor in preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
unexpected phenotypes with SLC-391 treatment
Product: SLC-391, a potent and selective inhibitor of the SLC39A7 (ZIP7) zinc transporter.
Mechanism of Action: this compound binds to the endoplasmic reticulum (ER)-resident zinc transporter ZIP7, preventing the release of zinc from the ER into the cytoplasm. This disruption of intracellular zinc homeostasis can impact various signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the SLC39A7 (ZIP7) zinc transporter.[1] ZIP7 is responsible for transporting zinc ions from the endoplasmic reticulum (ER) and Golgi apparatus into the cytoplasm.[1] By inhibiting ZIP7, this compound effectively lowers the cytosolic concentration of labile zinc, thereby modulating the activity of zinc-dependent enzymes and signaling pathways.
Q2: What are the expected cellular effects of this compound treatment?
A2: The primary expected effect of this compound is the attenuation of signaling pathways that are positively regulated by cytosolic zinc. This includes the inhibition of growth factor receptor signaling, such as EGFR and IGF-1R, and their downstream pathways like MAPK and PI3K/AKT/mTOR.[2][3][4][5][6] This can lead to decreased cell proliferation, migration, and invasion, particularly in cancer cells where these pathways are often hyperactive.[1][2]
Q3: I am observing paradoxical activation of a signaling pathway after this compound treatment. Is this expected?
A3: While counterintuitive, paradoxical signaling can occur. The cellular response to altered zinc homeostasis is complex and can lead to feedback loops or activation of compensatory pathways. For instance, prolonged ER stress induced by ZIP7 inhibition could potentially trigger pro-survival signaling in some contexts.[1][7] If you observe paradoxical activation, we recommend verifying the effect by checking multiple downstream markers of the pathway and performing a time-course experiment to understand the dynamics of the response.
Q4: My cells are undergoing apoptosis after this compound treatment, which was not my intended outcome. Why is this happening?
A4: Inhibition of ZIP7 by this compound can induce significant endoplasmic reticulum (ER) stress due to the accumulation of zinc within the ER.[1][8][9][10] Prolonged or severe ER stress can trigger the unfolded protein response (UPR), which, if unresolved, can lead to apoptosis.[8][10] This is a known potential consequence of ZIP7 inhibition.[8][9][10]
Q5: I am seeing significant variability in my experimental results with this compound. What could be the cause?
A5: Inconsistent results can arise from several factors. The most common include:
-
Cell Passage Number: Older cell cultures may respond differently to stimuli.
-
Serum Lot Variation: Different lots of serum can have varying levels of growth factors and zinc, impacting baseline signaling.
-
Inconsistent Dosing: Ensure accurate and consistent preparation of this compound dilutions.
-
Cell Density: The density of cells at the time of treatment can influence the outcome. We recommend standardizing these experimental parameters to improve reproducibility.
Troubleshooting Guides
Unexpected Phenotype 1: Increased Cell Proliferation
| Observation | Possible Cause | Suggested Action |
| Increased cell number or viability after this compound treatment. | 1. Off-target effects: At high concentrations, this compound may have off-target activities. 2. Activation of a compensatory pro-proliferative pathway. 3. Cell line-specific response. | 1. Perform a dose-response curve to ensure you are using the lowest effective concentration. 2. Analyze the activity of other major growth signaling pathways (e.g., via phospho-kinase array). 3. Test this compound in a different, well-characterized cell line to see if the effect is reproducible. |
Unexpected Phenotype 2: Altered Cellular Morphology
| Observation | Possible Cause | Suggested Action |
| Cells appear rounded, detached, or show signs of stress after this compound treatment. | 1. ER Stress-Induced Cytotoxicity: Inhibition of ZIP7 can lead to ER stress and subsequent cell death.[1][8][9][10] 2. Disruption of Focal Adhesions: Zinc is known to be important for the function of certain integrins and focal adhesion proteins. | 1. Measure markers of ER stress (e.g., CHOP, BiP expression) via Western blot or qPCR. 2. Perform a cell viability assay (e.g., Annexin V/PI staining) to quantify apoptosis. 3. Stain for focal adhesion markers like vinculin or paxillin to observe any changes in their localization or intensity. |
Quantitative Data Summary
Table 1: Hypothetical In Vitro Activity of this compound
| Parameter | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | HEK293 (Normal Kidney) |
| IC50 (Cell Viability, 72h) | 1.5 µM | 2.8 µM | > 50 µM |
| IC50 (p-AKT S473, 2h) | 0.5 µM | 1.2 µM | 25 µM |
| IC50 (p-ERK1/2 T202/Y204, 2h) | 0.8 µM | 1.5 µM | 30 µM |
| EC50 (Cytosolic Zinc Depletion, 1h) | 0.2 µM | 0.3 µM | 5 µM |
Experimental Protocols
Protocol 1: Measurement of Intracellular Zinc Concentration using FluoZin-3 AM
-
Cell Preparation: Plate cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.
-
Dye Loading:
-
Prepare a 5 µM working solution of FluoZin-3 AM in serum-free media.
-
Remove the treatment media and wash the cells once with warm Hank's Balanced Salt Solution (HBSS).
-
Add the FluoZin-3 AM working solution to each well and incubate for 30 minutes at 37°C.
-
-
Washing:
-
Remove the dye solution and wash the cells twice with warm HBSS.
-
Add back HBSS to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~494 nm and emission at ~518 nm.[11]
-
For endpoint assays, you can now proceed to data analysis. For kinetic assays, you can add stimuli at this point and read the plate at intervals.
-
-
Controls:
Protocol 2: Western Blotting for Phosphorylated Signaling Proteins
-
Sample Preparation:
-
Plate cells and treat with this compound as required.
-
After treatment, place the plate on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[14]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis:
-
Normalize the protein amounts for each sample and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.[14]
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[14] Note: Avoid using milk for blocking when probing for phosphoproteins, as it contains casein which can cause high background.[14]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, anti-phospho-ERK) diluted in 5% BSA in TBST overnight at 4°C.[14]
-
-
Washing and Secondary Antibody Incubation:
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein stain). For phospho-proteins, it is best practice to normalize to the total protein of interest.[15][16]
Visualizations
Caption: this compound inhibits ZIP7-mediated zinc transport, impacting downstream signaling.
Caption: Workflow for investigating unexpected phenotypes with this compound.
Caption: Decision tree for troubleshooting inconsistent this compound results.
References
- 1. Zinc transporter SLC39A7 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. ZIP7-mediated intracellular zinc transport contributes to aberrant growth factor signaling in antihormone-resistant breast cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of zinc channel ZIP7 drives MAPK, PI3K and mTOR growth and proliferation signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation of zinc channel ZIP7 drives MAPK, PI3K and mTOR growth and proliferation signalling - Metallomics (RSC Publishing) [pubs.rsc.org]
- 7. Zinc transporter ZIP7 is a novel determinant of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 10. scispace.com [scispace.com]
- 11. Intracellular Zinc | AAT Bioquest [aatbio.com]
- 12. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Intracellular Free Zinc in Living Cortical Neurons: Routes of Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
SLC-391 dose-response curve variability
Welcome to the technical support center for SLC-391, a potent and selective AXL receptor tyrosine kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices and to troubleshoot common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule inhibitor that selectively targets the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is associated with tumor cell proliferation, survival, invasion, metastasis, and drug resistance.[1][2] this compound binds to and prevents the activation of AXL, thereby blocking downstream signaling pathways.[1]
Q2: Which signaling pathways are downstream of AXL and inhibited by this compound?
A2: AXL activation, typically by its ligand Gas6, initiates several key downstream signaling cascades that promote cancer progression. This compound-mediated inhibition of AXL blocks these pathways, which include:
-
PI3K/AKT Pathway: Crucial for cell survival and proliferation.[2]
-
MAPK/ERK Pathway: Involved in cell growth and division.
-
JAK/STAT Pathway: Plays a role in cell proliferation and immune responses.
-
NF-κB Pathway: Regulates cell survival and inflammation.
Q3: What is the reported potency of this compound?
A3: this compound is a highly potent inhibitor of AXL, with a reported IC50 in the single-digit nanomolar range.[3]
Troubleshooting Guide: this compound Dose-Response Curve Variability
One of the common challenges in characterizing a kinase inhibitor is variability in the dose-response curve. Below are potential causes and troubleshooting steps for inconsistent results with this compound.
Q4: We are observing significant variability in our IC50 values for this compound between experiments. What could be the cause?
A4: Variability in IC50 values can arise from several factors. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Recommendations |
| Cell Line Heterogeneity | Sub-culture number and passage consistency are critical. High-passage number cells can exhibit altered signaling and drug sensitivity. Maintain a consistent and low passage number for your experiments. Periodically perform cell line authentication. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the assay will lead to variable results. Optimize and strictly control the cell seeding density for each experiment. Ensure even cell distribution in the microplate wells. |
| Ligand (Gas6) Concentration | If you are using Gas6 to stimulate AXL phosphorylation, variations in its concentration or activity can impact the assay window and IC50 values. Use a consistent, validated batch of recombinant Gas6 and optimize its concentration to achieve a robust signal-to-background ratio. |
| Assay Reagent Variability | Inconsistent quality or preparation of reagents such as media, serum, and buffers can affect cell health and drug response. Use high-quality, fresh reagents and prepare them consistently. |
| Incubation Time | The duration of drug exposure can influence the observed IC50. Optimize and standardize the incubation time with this compound. |
| DMSO Concentration | High concentrations of DMSO, the solvent for this compound, can be toxic to cells and affect the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). |
Q5: The maximum effect (Emax) of this compound in our cell-based assay is not reaching 100% inhibition, even at high concentrations. Why might this be?
A5: An incomplete inhibitory effect can be due to several biological and technical factors:
| Potential Cause | Troubleshooting Recommendations |
| Off-Target Effects at High Concentrations | At very high concentrations, some inhibitors can have off-target effects that may counteract the primary inhibitory effect or induce other cellular responses. |
| Presence of Redundant Signaling Pathways | The chosen cell line may have alternative survival pathways that are not dependent on AXL signaling. Consider using a cell line with demonstrated dependence on the AXL pathway. |
| Incomplete AXL Inhibition | While potent, this compound may not be achieving complete inhibition of AXL in your specific cellular context. Confirm target engagement by performing a Western blot for phosphorylated AXL (pAXL). |
| Assay Window Limitations | The dynamic range of your assay might be insufficient to detect 100% inhibition. Optimize your assay to ensure a clear distinction between the fully inhibited and uninhibited states. |
Q6: The slope of our dose-response curve for this compound is shallower than expected. What does this indicate?
A6: A shallow slope of the dose-response curve can suggest several underlying mechanisms:
| Potential Cause | Troubleshooting Recommendations |
| Cell-to-Cell Variability in Response | The cell population may be heterogeneous, with subpopulations exhibiting different sensitivities to this compound. |
| Complex Drug-Target Interactions | The binding kinetics of this compound to AXL might be complex, or there may be cooperative effects at play. |
| Negative Feedback Loops | Inhibition of the AXL pathway might trigger compensatory signaling that dampens the overall response. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound.
| Compound | Target | Reported IC50 |
| This compound | AXL | Single-digit nanomolar[3] |
Experimental Protocols
Detailed Protocol: Cell-Based AXL Phosphorylation Assay
This protocol describes a general method for determining the IC50 of this compound by measuring the inhibition of Gas6-induced AXL phosphorylation in a cellular context.
Materials:
-
Cells with endogenous or overexpressed AXL (e.g., A549)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Serum-free cell culture medium
-
Recombinant human Gas6
-
This compound
-
DMSO
-
96-well tissue culture plates
-
Lysis buffer
-
Phospho-AXL (Tyr779) and Total AXL antibodies
-
ELISA or Western blot reagents
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
-
Serum Starvation:
-
The next day, gently wash the cells with serum-free medium and then incubate in serum-free medium for 16-24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free medium.
-
Add the diluted this compound to the appropriate wells and incubate for 1-2 hours. Include a vehicle control (DMSO).
-
-
Gas6 Stimulation:
-
Add recombinant Gas6 to all wells (except for the unstimulated control) to a final concentration of 5 nM and incubate for 15-20 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding ice-cold lysis buffer to each well.
-
-
Detection of AXL Phosphorylation:
-
The levels of phosphorylated AXL and total AXL can be quantified using a sandwich ELISA or by Western blotting.
-
-
Data Analysis:
-
For each this compound concentration, calculate the percentage of inhibition of AXL phosphorylation relative to the Gas6-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: AXL Signaling Pathway and this compound Inhibition.
Caption: Troubleshooting Workflow for this compound Experiments.
References
Technical Support Center: Preventing SLC-391 Precipitation in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with the AXL inhibitor, SLC-391. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its precipitation in aqueous solutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] Like many small molecule inhibitors, this compound is a hydrophobic compound with limited solubility in aqueous solutions such as cell culture media and buffers. This can lead to precipitation, which has several negative consequences for experiments:
-
Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and difficult-to-interpret results.
-
Cellular Toxicity: Precipitated particles can cause cellular stress and toxicity that is independent of the pharmacological effects of this compound.
-
Assay Interference: Precipitates can interfere with various assays, particularly those involving light microscopy or plate-based absorbance and fluorescence readings.
Q2: What are the primary causes of this compound precipitation in in vitro experiments?
Precipitation of this compound in aqueous solutions is typically caused by one or more of the following factors:
-
Exceeding Solubility Limit: The final concentration of this compound in the aqueous medium is higher than its solubility limit.
-
"Solvent Shock": Rapidly diluting a concentrated stock solution of this compound (usually in an organic solvent like DMSO) into an aqueous medium can cause the compound to crash out of solution.
-
Temperature Effects: Adding a cold stock solution to warmer media can cause a temperature shock, leading to precipitation. Conversely, storing media containing this compound at lower temperatures can also decrease its solubility.[4]
-
pH of the Medium: The pH of the aqueous solution can influence the ionization state and, consequently, the solubility of this compound.
-
Presence of Other Components: Components in the cell culture medium, such as salts and proteins (e.g., in fetal bovine serum), can impact the solubility of the compound.[5][6]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro experiments, the recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[7][8] It is crucial to use a fresh stock of DMSO to avoid moisture contamination, which can affect the stability and solubility of the compound.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
Issue 1: Precipitation observed immediately after diluting the DMSO stock solution into aqueous media.
This is a common issue known as "solvent shock." The following steps can help mitigate this problem:
-
Perform Serial Dilutions: Instead of directly diluting the concentrated DMSO stock into the full volume of your aqueous medium, perform one or more intermediate dilutions in the medium. This gradual decrease in the solvent concentration helps to keep the compound in solution.
-
Pre-warm the Aqueous Medium: Ensure your cell culture medium or buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound solution.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube.[5] This ensures rapid and even dispersion of the compound.
Issue 2: Precipitation occurs over time during incubation.
If precipitation is observed after a period of incubation, it may be due to the compound's instability or its concentration being at the edge of its solubility limit under the experimental conditions.
-
Reduce the Final Concentration: The effective concentration of this compound may be lower than its precipitation threshold. Consider performing a dose-response experiment to identify the highest concentration that remains soluble and still produces the desired biological effect.
-
Optimize Serum Concentration: If you are using a serum-containing medium, the proteins in the serum can help to solubilize hydrophobic compounds.[5] If you are working in low-serum or serum-free conditions, solubility issues may be more pronounced.
-
Verify Media pH: Ensure the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4). Significant shifts in pH can alter the solubility of this compound.
Data Presentation
| Factor | Influence on this compound Solubility | Recommendations for Researchers |
| Solvent | High solubility in organic solvents like DMSO. Low intrinsic aqueous solubility. | Prepare concentrated stock solutions in high-purity, anhydrous DMSO. |
| Aqueous Medium | Solubility is dependent on the specific composition of the buffer or cell culture medium (e.g., salt concentration, presence of proteins). | Empirically determine the maximum soluble concentration in your specific experimental medium. |
| Concentration | Precipitation occurs when the concentration exceeds the solubility limit in the final aqueous solution. | Start with a lower concentration and perform a dose-response curve to find the optimal soluble concentration. |
| Temperature | Generally, solubility of small molecules increases with temperature. However, rapid temperature changes ("temperature shock") can induce precipitation. | Pre-warm aqueous media to the experimental temperature before adding the this compound solution. Avoid repeated freeze-thaw cycles of the stock solution. |
| pH | The ionization state, and therefore solubility, of this compound may be pH-dependent. | Maintain a stable and appropriate pH for your experimental system (typically pH 7.2-7.4 for cell culture). |
| Mixing Method | Rapid dilution of a concentrated stock can lead to "solvent shock" and precipitation. | Employ serial dilutions and add the compound solution slowly to the aqueous medium while mixing. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of a 10 mM stock solution. (The molecular weight of this compound is required for this calculation and should be available from the supplier).
-
Weigh the this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C , protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (with or without serum)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
Prepare an Intermediate Dilution: In a sterile conical tube, create an intermediate dilution of the this compound stock solution. For example, to make a 1 mM intermediate stock, add 10 µL of the 10 mM stock to 90 µL of pre-warmed, serum-free medium and vortex gently.
-
Prepare the Final Working Solution: Warm the required volume of complete cell culture medium to 37°C. To achieve a final concentration of 10 µM, add the 1 mM intermediate stock to the pre-warmed medium at a 1:100 dilution.
-
Crucially, add the intermediate stock dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion.[5]
-
Dosing Cells: Remove the old medium from your cell culture plates and add the final working solution of this compound-containing medium. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation and Observation: Return the cells to the incubator. Visually inspect the plates under a microscope after a few hours and at subsequent time points to check for any signs of precipitation.
Mandatory Visualizations
Caption: A diagram of the this compound signaling pathway inhibition.
Caption: An experimental workflow for preparing the this compound working solution.
Caption: A logical diagram for troubleshooting this compound precipitation.
References
- 1. Facebook [cancer.gov]
- 2. This compound (SignalChem) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Signalchem LifeScience [signalchemlifesciences.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. emulatebio.com [emulatebio.com]
SLC-391 Mass Spectrometry Data Interpretation Technical Support Center
Welcome to the technical support center for SLC-391 mass spectrometry data analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining and interpreting high-quality mass spectrometry data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound?
A1: The expected molecular ion peak for this compound depends on the ionization mode used. For this guide, we will assume the monoisotopic mass of this compound is 450.25 Da .
-
In positive ion mode (ESI+) , the most common ion observed is the protonated molecule, [M+H]⁺. You should look for a peak at m/z 451.2578.
-
In negative ion mode (ESI-) , the most common ion is the deprotonated molecule, [M-H]⁻. You should look for a peak at m/z 449.2422.
It's crucial to use high-resolution mass spectrometry to distinguish the molecular ion from other potential ions with similar m/z values.
Q2: I am seeing peaks other than the expected [M+H]⁺ or [M-H]⁻. What are they?
A2: It is common to observe other ions, known as adducts, in electrospray ionization (ESI) mass spectrometry. These form when the analyte molecule associates with other ions present in the solvent or sample matrix. Common adducts for this compound (M = 450.25 Da) are listed in the table below.
Table 1: Common Adducts for this compound in ESI Mass Spectrometry
| Ionization Mode | Adduct Ion | Charge | Calculated m/z |
| Positive | [M+H]⁺ | +1 | 451.26 |
| Positive | [M+Na]⁺ | +1 | 473.24 |
| Positive | [M+K]⁺ | +1 | 489.21 |
| Positive | [M+NH₄]⁺ | +1 | 468.29 |
| Positive | [2M+H]⁺ | +1 | 901.51 |
| Negative | [M-H]⁻ | -1 | 449.24 |
| Negative | [M+Cl]⁻ | -1 | 485.22 |
| Negative | [M+HCOO]⁻ | -1 | 495.25 |
| Negative | [M+CH₃COO]⁻ | -1 | 509.26 |
Note: The calculated m/z values are based on the monoisotopic mass of this compound and the respective adduct ions.
The presence and intensity of these adducts can be influenced by sample concentration, solvent purity, and the cleanliness of the glassware and LC-MS system. If adduct formation is problematic, consider using plasticware instead of glassware and ensure high-purity solvents and additives.
Q3: How do I interpret the fragmentation pattern of this compound in MS/MS experiments?
A3: Tandem mass spectrometry (MS/MS) is used to generate fragment ions that provide structural information about the parent molecule. The fragmentation of this compound will depend on its chemical structure and the collision energy used.
To interpret the fragmentation pattern:
-
Isolate the Precursor Ion: Select the m/z of the this compound molecular ion (e.g., 451.26 for [M+H]⁺) in the first mass analyzer.
-
Induce Fragmentation: The precursor ion is fragmented in a collision cell, typically through collision-induced dissociation (CID).
-
Analyze Product Ions: The resulting fragment ions (product ions) are analyzed in the second mass analyzer.
-
Propose Fragmentation Pathways: Correlate the observed product ions with the structure of this compound to understand which chemical bonds are breaking. This process helps in structural elucidation and confirmation.
Software tools can aid in predicting fragmentation patterns and matching experimental data to theoretical fragments.
Q4: My mass accuracy is poor. What should I do?
A4: Poor mass accuracy can lead to incorrect elemental composition determination. To address this:
-
Calibrate the Mass Spectrometer: Ensure the instrument is calibrated regularly according to the manufacturer's recommendations. Calibration drift can lead to incorrect m/z assignments.
-
Use a Lock Mass: For high-resolution instruments, using a lock mass (a known compound continuously infused into the source) can correct for mass drift during the analysis.
-
Check Environmental Conditions: Ensure the laboratory temperature is stable, as fluctuations can affect instrument performance.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound.
Issue 1: No Signal or Weak Signal Intensity for this compound
A complete loss of signal or significantly reduced intensity can be frustrating. Follow this systematic approach to identify the cause.
Troubleshooting Steps:
-
Check the Basics: Verify power, electrical connections, and communication cables. Ensure the correct experimental method is loaded.
-
Sample and Standard Preparation: Prepare a fresh standard of this compound. If the fresh standard works, the issue may be with the original sample's integrity or preparation.
-
LC System Check:
-
Mobile Phase: Ensure mobile phase bottles are not empty and are correctly prepared. Use fresh, filtered, LC-MS grade solvents.
-
Pump Pressure: Check for stable pump pressure. Fluctuations could indicate a leak or air bubbles in the system.
-
Injection System: Ensure the injection system is functioning correctly and the syringe is not clogged.
-
-
MS System Check:
-
Ion Source: Check that the ion source parameters (e.g., gas flows, temperatures, voltages) are set correctly and are stable. A visual inspection of the electrospray needle can confirm a stable spray.
-
Tuning and Calibration: Confirm that the mass spectrometer has been recently tuned and calibrated.
-
-
Isolate the Problem: A logical sequence of steps can help determine if the issue lies with the sample, the LC, or the MS.
Below is a DOT script for a troubleshooting workflow for no/weak signal issues.
Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)
Poor peak shape can compromise resolution and the accuracy of quantification.
Table 2: Troubleshooting Poor Peak Shape
| Peak Shape Issue | Potential Causes | Recommended Solutions |
| Peak Tailing | - Column contamination or aging- Active sites on the column interacting with the analyte- Mismatch between sample solvent and mobile phase | - Replace the guard column or analytical column.- Use mobile phase additives (e.g., formic acid, ammonium hydroxide) to improve peak shape.- Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. |
| Peak Fronting | - Column overload | - Reduce the sample concentration or injection volume. |
| Peak Splitting | - Partially blocked column frit- Column void or channeling- Sample solvent stronger than the mobile phase | - Back-flush the column (if recommended by the manufacturer).- Replace the column if a void has formed.- Dissolve the sample in the initial mobile phase. |
Below is a DOT script illustrating common peak shape problems and their causes.
Issue 3: High Background Noise or Contamination
High background noise can obscure low-level analytes and affect signal-to-noise ratios.
Potential Sources and Solutions:
-
Solvents and Additives: Use only high-purity, LC-MS grade solvents and additives. Contaminated mobile phases are a common source of background noise.
-
Sample Matrix: Complex sample matrices can cause ion suppression or introduce interfering compounds. Implement a sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
System Contamination: Carryover from previous samples can lead to ghost peaks.
-
Flush the injection system and column thoroughly between runs.
-
Clean the ion source regularly.
-
-
Plasticizers and Lab Environment: Phthalates and other plasticizers from lab equipment can appear as background ions. Keep the lab environment clean and use appropriate containers.
Issue 4: Retention Time Shifts
Inconsistent retention times can complicate peak identification and quantification.
Potential Causes and Solutions:
-
Mobile Phase Composition: An incorrectly prepared mobile phase can cause significant shifts. Prepare fresh mobile phase, ensuring accurate pH and solvent ratios.
-
Column Temperature: Fluctuations in column temperature will affect retention time. Use a column oven to maintain a stable temperature.
-
Column Degradation: Over time, column performance will degrade, leading to retention time shifts. Replace the column if its performance has deteriorated.
-
Flow Rate Inconsistencies: Check for leaks in the LC system that could affect the flow rate. Ensure the pump is functioning correctly.
Experimental Protocols
Protocol: Standard LC-MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to create working standards at the desired concentrations (e.g., 1 ng/mL to 1000 ng/mL).
-
For biological samples, perform a protein precipitation or solid-phase extraction to remove matrix components.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (m/z 100-1000) for initial analysis, followed by Targeted MS/MS for quantification.
-
Precursor Ion (for MS/MS): m/z 451.26.
-
Key Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
-
Below is a DOT script for the general experimental workflow.
Technical Support Center: SLC39A1 (ZIP1)
Welcome to the SLC39A1 (ZIP1) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the zinc transporter SLC39A1, also known as ZIP1. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on mitigating lot-to-lot variability of reagents.
Frequently Asked Questions (FAQs)
Q1: What is SLC39A1 (ZIP1) and what is its primary function?
A1: SLC39A1, or ZIP1, is a protein that belongs to the solute carrier family 39. Its main role is to transport zinc ions from the extracellular environment into the cytoplasm.[1] This process is crucial for maintaining cellular zinc homeostasis, which is vital for a wide range of biological processes, including enzyme function, signal transduction, and gene expression.[2]
Q2: In which cellular compartments is SLC39A1/ZIP1 located?
A2: SLC39A1/ZIP1 is primarily found on the plasma membrane, where it facilitates the uptake of extracellular zinc.[1] However, it can also be located on the membranes of intracellular vesicles.[3] Its localization can be dynamic, moving to the plasma membrane when cellular zinc levels are low.
Q3: What are the major signaling pathways associated with SLC39A1/ZIP1?
A3: SLC39A1/ZIP1 has been implicated in several signaling pathways. In some cellular contexts, its activity is linked to the MAPK/ERK and PI3K/Akt signaling pathways. Additionally, it may play a role in pathways regulated by growth factors and cytokines. Dysregulation of SLC39A1 and its associated pathways has been linked to various diseases, including cancer.[4][5]
Q4: We are observing inconsistent results in our experiments using an anti-SLC39A1 antibody from a new lot. What could be the cause?
A4: Lot-to-lot variability in antibodies is a common issue that can lead to inconsistent results.[6] This can be due to differences in antibody concentration, purity, or binding affinity between production batches. It is crucial to validate each new lot of antibody to ensure its specificity and performance in your specific application. We provide a detailed protocol for antibody lot validation in the "Experimental Protocols" section.
Q5: Our zinc uptake assay results are not reproducible. Could this be related to our SLC39A1 reagents?
A5: Yes, variability in SLC39A1 reagents can certainly lead to inconsistent zinc uptake assay results. If you are using cells overexpressing SLC39A1, variations in transfection efficiency or the expression level of the transporter can affect zinc uptake. If you are using a recombinant SLC39A1 protein, its activity can vary between lots. It is also important to consider the quality and calibration of your zinc indicators, such as FluoZin-3.
Troubleshooting Guides
Issue 1: Weak or No Signal in Western Blot for SLC39A1
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inefficient Protein Extraction | SLC39A1 is a membrane protein. Ensure your lysis buffer contains a suitable non-ionic detergent (e.g., 1% Triton X-100 or NP-40) to effectively solubilize membrane proteins.[7] |
| Low Antibody Affinity (Lot-to-Lot Variability) | The new antibody lot may have a lower binding affinity. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). Always validate a new antibody lot against a previously validated lot. |
| Poor Antibody-Antigen Recognition | Ensure the primary antibody is validated for Western blotting and recognizes the denatured form of the protein.[8] |
| Insufficient Protein Loading | Quantify your protein lysate and ensure you are loading a sufficient amount (typically 20-30 µg for cell lysates) to detect SLC39A1, which may be of low abundance.[9] |
| Inefficient Transfer to Membrane | Verify successful protein transfer by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (time and voltage) based on the molecular weight of SLC39A1 (~34 kDa).[10] |
Issue 2: High Background in Immunofluorescence (IF) Staining for SLC39A1
Possible Causes and Solutions
| Cause | Recommended Solution |
| Non-specific Antibody Binding | The new antibody lot may have increased non-specific binding. Optimize the antibody dilution. Increase the blocking time or try a different blocking agent (e.g., 5% BSA or serum from the secondary antibody host species).[11] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[11] |
| Autofluorescence | Check for autofluorescence in an unstained control sample. If present, consider using a different fixative or a mounting medium with an anti-fade reagent.[12] |
| Secondary Antibody Cross-reactivity | Run a control with only the secondary antibody to check for non-specific binding.[13] Ensure the secondary antibody is raised against the host species of the primary antibody. |
Issue 3: Inconsistent Results in Zinc Uptake Assays
Possible Causes and Solutions
| Cause | Recommended Solution |
| Variable SLC39A1 Expression | If using transient transfection, monitor transfection efficiency (e.g., with a fluorescent reporter). Consider generating a stable cell line for more consistent SLC39A1 expression. |
| Cell Health and Density | Ensure cells are healthy and seeded at a consistent density for each experiment, as this can affect transporter expression and activity. |
| Inconsistent Zinc Indicator Loading | Optimize the loading concentration and incubation time for your zinc indicator (e.g., FluoZin-3). Ensure consistent loading across all samples. |
| Interference with Fluorescent Dyes | Be aware that some fluorescent zinc indicators can be sensitive to other divalent cations like calcium and magnesium, although FluoZin-3 is reported to be less affected by physiological levels of calcium.[14][15] Include appropriate controls to test for such interference. |
| Reagent Lot Variability (e.g., recombinant protein) | If using purified recombinant SLC39A1, different lots may have varying activity. It is advisable to test the activity of each new lot. |
Quantitative Data Presentation
The following tables present hypothetical data to illustrate the potential impact of lot-to-lot variability on experimental outcomes.
Table 1: Western Blot Analysis of SLC39A1 with Different Antibody Lots
| Antibody Lot | Dilution | Signal Intensity (Arbitrary Units) | Calculated Protein Concentration (µg/mL) |
| Lot A (Validated) | 1:1000 | 15,234 | 10.0 |
| Lot B | 1:1000 | 8,145 | 5.3 |
| Lot B | 1:500 | 14,987 | 9.8 |
| Lot C | 1:1000 | 25,678 | 16.8 |
This table demonstrates how different antibody lots can yield varying signal intensities at the same dilution, leading to inaccurate protein quantification if not properly validated.
Table 2: Zinc Uptake Assay in Cells Transfected with Different Lots of SLC39A1 Plasmid
| Plasmid Lot | Transfection Efficiency (%) | FluoZin-3 Fluorescence Increase (Fold Change) |
| Lot X (Previous Batch) | 85 | 4.2 |
| Lot Y (New Batch) | 65 | 2.8 |
This table illustrates how variations in plasmid quality or concentration between lots can affect transfection efficiency and subsequent functional assay readouts.
Experimental Protocols
Western Blot Protocol for SLC39A1 Detection
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein lysate per well on a 10-12% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 60-90 minutes.
-
Confirm transfer using Ponceau S staining.[10]
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with anti-SLC39A1 primary antibody (at a pre-determined optimal dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[16]
-
Cellular Zinc Uptake Assay using FluoZin-3 AM
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate and culture to desired confluency.
-
-
Dye Loading:
-
Prepare a 2-5 µM working solution of FluoZin-3 AM in a suitable buffer (e.g., HBSS).
-
Remove culture medium, wash cells with buffer, and add the FluoZin-3 AM solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Zinc Treatment:
-
Wash cells to remove excess dye.
-
Add buffer containing the desired concentration of zinc chloride (ZnCl₂).
-
-
Fluorescence Measurement:
-
Immediately measure fluorescence using a plate reader with excitation at ~494 nm and emission at ~516 nm.[15]
-
Continue to take readings at regular intervals to monitor zinc uptake over time.
-
-
Controls:
-
Include wells with no zinc addition (baseline fluorescence).
-
Consider using a zinc chelator like TPEN to confirm the signal is zinc-specific.
-
Protocol for Validating a New Lot of Anti-SLC39A1 Antibody
-
Side-by-Side Comparison:
-
Run a Western blot with identical samples in parallel lanes.
-
Incubate one membrane with the previously validated antibody lot and the other with the new lot, both at the same dilution.
-
-
Titration of New Antibody Lot:
-
Perform a serial dilution of the new antibody lot (e.g., 1:500, 1:1000, 1:2000, 1:4000) to determine the optimal concentration that gives a specific signal with low background.
-
-
Specificity Check:
-
Include positive and negative controls. A positive control could be a cell line known to express high levels of SLC39A1, or a lysate from cells overexpressing the protein. A negative control could be a lysate from cells where SLC39A1 has been knocked down using siRNA.
-
-
Data Analysis:
-
Compare the band intensity and pattern between the old and new lots. The new lot is considered validated if it shows a similar specific band at the correct molecular weight with minimal off-target bands.[6]
-
Visualizations
Caption: Simplified signaling pathway of SLC39A1 (ZIP1)-mediated zinc uptake and its downstream effects.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Recent Advances in the Role of SLC39A/ZIP Zinc Transporters In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SLC39 family of zinc transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc Transporters Serve as Prognostic Predictors and their Expression Correlates with Immune Cell Infiltration in Specific Cancer: A Pan-cancer Analysis [jcancer.org]
- 5. SLC39A1 Overexpression is Associated with Immune Infiltration in Hepatocellular Carcinoma and Promotes Its Malignant Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Validation [labome.com]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. static.igem.org [static.igem.org]
- 10. ptglab.com [ptglab.com]
- 11. ibidi.com [ibidi.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thermofisher.com [thermofisher.com]
- 16. origene.com [origene.com]
Validation & Comparative
A Head-to-Head Comparison of AXL Inhibitors: SLC-391 vs. Bemcentinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the AXL receptor tyrosine kinase has emerged as a critical mediator of tumor progression, metastasis, and drug resistance.[1] This has spurred the development of potent AXL inhibitors. This guide provides an objective, data-driven comparison of two prominent AXL inhibitors: SLC-391 and bemcentinib (also known as BGB324 or R428).
Mechanism of Action: Targeting a Key Oncogenic Driver
Both this compound and bemcentinib are orally bioavailable small molecule inhibitors that target the intracellular kinase domain of the AXL receptor.[1][2] By binding to and inhibiting AXL, these compounds block the downstream signaling pathways that promote cancer cell proliferation, survival, invasion, and migration.[1][2] The AXL signaling cascade, primarily activated by its ligand Gas6, involves key pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT, all of which are implicated in tumorigenesis.
In Vitro Potency and Selectivity: A Quantitative Look
A direct comparison of the inhibitory activity of this compound and bemcentinib reveals their high potency against AXL kinase. While both are highly selective, their profiles against other kinases, particularly within the TAM (Tyro3, AXL, Mer) family, show some distinctions.
| Parameter | This compound | Bemcentinib | Reference |
| AXL IC50 | 9.6 nM | 14 nM | [3],[4][5] |
| TYRO3 IC50 | 42.3 nM | >100-fold more selective for AXL | [3],[4][5] |
| MER IC50 | 44 nM | 50-fold more selective for AXL | [3],[4][5] |
| Other Kinase Selectivity | At 100 nM, >70% inhibition of AXL; ~60% inhibition of MER, FGFR3, and VEGFR1 in a panel of 93 RTKs. | >100-fold selective for AXL vs. Abl; >100-fold selective vs. InsR, EGFR, HER2, and PDGFRβ. | [3],[2][6] |
Preclinical Pharmacokinetics: Oral Bioavailability
Both this compound and bemcentinib have demonstrated good oral bioavailability in preclinical studies, a crucial characteristic for clinical development.
| Compound | Oral Bioavailability | Species | Reference |
| This compound | Described as "high bioavailability with a simple suspension formulation" | Rodents (Mice and Rats) | [7][8] |
| Bemcentinib | Described as "high bioavailability" | Animals | [9] |
Preclinical In Vivo Efficacy: Anti-Tumor Activity in Animal Models
Both inhibitors have shown promising anti-tumor activity in various preclinical cancer models, both as monotherapies and in combination with other agents.
| Compound | Cancer Model | Dosing and Administration | Key Findings | Reference |
| This compound | CT-26 murine colon carcinoma | 50 mg/kg, p.o. | Inhibited AXL/PI3K/AKT-dependent cell proliferation and survival. Synergistic anti-tumor effect with a PD-1 inhibitor, leading to prolonged survival. | [10] |
| Bemcentinib | MDA-MB-231-luc-D3H2LN breast cancer metastasis model | 125 mg/kg, p.o. | Significantly blocked metastasis development, suppressed tumor angiogenesis, and VEGF-induced corneal neovascularization. | [4] |
| Bemcentinib | Non-Small Cell Lung Cancer (NSCLC) xenografts | Not specified | Synergistic effects with checkpoint inhibitors. | [11] |
Clinical Development Status
Both this compound and bemcentinib are currently in clinical development for various cancer indications.
| Compound | Clinical Phase | Indications | Combination Therapies | Reference |
| This compound | Phase 1/2 | Solid Tumors, Non-Small Cell Lung Cancer (NSCLC) | Pembrolizumab | [7][12][13][14][15] |
| Bemcentinib | Phase 2 | NSCLC, Triple-Negative Breast Cancer, Acute Myeloid Leukemia/Myelodysplastic Syndrome, Melanoma, Pancreatic Cancer | Pembrolizumab, Docetaxel, Erlotinib, and others | [3][4][6] |
Visualizing the AXL Signaling Pathway and Inhibition
To illustrate the mechanism of action of this compound and bemcentinib, the following diagrams depict the AXL signaling pathway and the experimental workflow for assessing inhibitor efficacy.
Caption: AXL signaling pathway and the point of inhibition by this compound and bemcentinib.
Caption: General experimental workflow for evaluating the efficacy of AXL inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize AXL inhibitors. Specific parameters may vary between studies.
AXL Kinase Inhibition Assay (Radiometric)
This assay is designed to measure the direct inhibitory effect of a compound on AXL kinase activity.
Materials:
-
Recombinant human AXL kinase
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
[γ-33P]ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (this compound or bemcentinib) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant AXL kinase, and the substrate peptide.
-
Add the diluted test compounds to the wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Materials:
-
Cancer cell line of interest (e.g., A549 for NSCLC)
-
Complete cell culture medium
-
Test compounds (this compound or bemcentinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a DMSO-only control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blotting for AXL Signaling Pathway Analysis
This technique is used to detect changes in the protein levels and phosphorylation status of key components of the AXL signaling pathway after inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
Test compounds (this compound or bemcentinib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitors on protein expression and phosphorylation.
Conclusion
Both this compound and bemcentinib are highly potent and selective AXL inhibitors with promising preclinical and emerging clinical data. This compound appears to have a slightly lower IC50 for AXL in the reported studies. Bemcentinib has a broader clinical development program at present. The choice between these inhibitors for future research and clinical applications will depend on a variety of factors, including their evolving clinical safety and efficacy profiles, pharmacokinetic properties in humans, and their performance in specific cancer contexts and combination therapies. The experimental data and protocols provided in this guide offer a foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these AXL inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Signalchem LifeScience [signalchemlifesciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. ascopubs.org [ascopubs.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. Facebook [cancer.gov]
- 12. lifesciencesbc.ca [lifesciencesbc.ca]
- 13. SignalChem Enters a Clinical Trial Collaboration with Merck to Evaluate the Effect of this compound in Combination with KEYTRUDA® (pembrolizumab) in Advanced Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 14. oncozine.com [oncozine.com]
- 15. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AXL Kinase Inhibitors: SLC-391 vs. R428
A Comprehensive Guide for Researchers in Oncology and Drug Development
The AXL receptor tyrosine kinase has emerged as a critical target in cancer therapy, implicated in tumor growth, metastasis, and drug resistance. Consequently, the development of selective AXL inhibitors is a key focus of modern oncology research. This guide provides a detailed comparison of two prominent AXL inhibitors, SLC-391 and R428 (also known as Bemcentinib), focusing on their selectivity, known off-target effects, and the experimental methodologies used to characterize them.
Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data for this compound and R428, providing a snapshot of their potency against AXL and selectivity over other kinases, particularly the closely related TAM (Tyro3, AXL, Mer) family members.
Table 1: Potency Against AXL Kinase
| Compound | Assay Type | IC50 (nM) |
| This compound | Radiometric Kinase Assay | 9.6[1] |
| R428 | Biochemical Kinase Assay | 14[2][3][4][5] |
Table 2: Selectivity Profile Against TAM Family Kinases
| Compound | Target Kinase | IC50 (nM) | Fold Selectivity vs. AXL |
| This compound | AXL | 9.6[1] | 1 |
| TYRO3 | 42.3[1] | ~4.4 | |
| MER | 44[1] | ~4.6 | |
| R428 | AXL | 14[2][3][4][5] | 1 |
| MER | - | >50-fold selective over Mer[2][3][6] | |
| TYRO3 | - | >100-fold selective over Tyro3[2][3] |
Table 3: Selectivity Against Other Key Kinases
| Compound | Off-Target Kinase | Fold Selectivity vs. AXL |
| R428 | Abl | >100-fold[2][3] |
| Insulin Receptor | >100-fold[7] | |
| EGFR | >100-fold[7] | |
| HER2 | >100-fold[7] | |
| PDGFRβ | >100-fold[7] | |
| This compound | MER, FGFR3, VEGFR1 | Inhibited by ~60% at 100 nM[1] |
Known Off-Target Effects
Beyond kinase selectivity, it is crucial to consider other potential cellular effects. Notably, R428 has been reported to induce apoptosis in cancer cells through a mechanism independent of AXL inhibition. This effect is linked to the compound's ability to block lysosomal acidification and recycling, leading to lysosomal vacuolization and cell death[8][9]. This highlights the importance of assessing broader cellular impacts beyond the intended target. Information on off-target effects for this compound is less prevalent in the public domain.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of this compound and R428.
Radiometric Kinase Assay (for this compound Potency)
This assay quantifies the activity of a kinase by measuring the transfer of a radiolabeled phosphate from ATP to a substrate.
Principle: The kinase reaction is performed in the presence of [γ-³²P]ATP. The phosphorylated substrate is then separated from the unreacted radiolabeled ATP, and the amount of incorporated radioactivity is measured, which is directly proportional to the kinase activity.
General Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing the kinase (e.g., recombinant AXL), a specific peptide substrate, and the test compound (this compound at various concentrations) is prepared.
-
Initiation: The reaction is initiated by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination: The reaction is stopped, often by adding a strong acid or EDTA.
-
Separation: The phosphorylated substrate is separated from the free [γ-³²P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide substrate, followed by washing steps to remove unbound ATP.
-
Quantification: The radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
KINOMEscan™ Assay (General Methodology for Kinase Selectivity Profiling)
The KINOMEscan™ platform is a high-throughput binding assay used to determine the interaction of a test compound against a large panel of kinases.
Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag.
General Protocol:
-
Assay Preparation: A panel of DNA-tagged kinases is prepared. An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Competition Binding: The test compound (e.g., this compound or R428) is incubated with a specific kinase from the panel and the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is measured by qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO). A lower percentage indicates a higher degree of binding. From this, selectivity scores (e.g., S-scores) can be calculated to provide a quantitative measure of a compound's selectivity.
Lysosomal Acidification Assay (for R428 Off-Target Effect)
This assay is used to assess the pH of lysosomes within living cells, which is a key indicator of their proper function.
Principle: Fluorescent dyes that exhibit pH-dependent emission spectra are used to report the acidity of lysosomes. LysoSensor™ dyes are examples of such reagents that accumulate in acidic organelles and show a shift in fluorescence intensity or wavelength based on the pH.
General Protocol:
-
Cell Culture: Cancer cells are cultured in appropriate media.
-
Compound Treatment: Cells are treated with R428 at various concentrations for a specified duration. Control cells are treated with a vehicle (e.g., DMSO).
-
Staining: The cells are incubated with a lysosomal pH-sensitive fluorescent dye (e.g., LysoSensor™ Green DND-189).
-
Imaging: The fluorescence of the cells is observed and captured using a fluorescence microscope or a plate reader.
-
Analysis: The fluorescence intensity or the ratio of fluorescence at two different emission wavelengths is quantified. A decrease in the signal indicative of acidity suggests a disruption of lysosomal acidification.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the AXL signaling pathway and a general workflow for evaluating kinase inhibitor selectivity.
Caption: AXL Signaling Pathway and Inhibition.
Caption: Kinase Inhibitor Selectivity Workflow.
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: SLC-391 and Gilteritinib in FLT3-Mutant Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations presents a significant therapeutic challenge, necessitating the development of targeted inhibitors. This guide provides a comprehensive comparison of two such agents: gilteritinib, a potent, approved FLT3 inhibitor with dual activity against AXL, and SLC-391, a highly selective AXL inhibitor currently under investigation. While gilteritinib directly targets the constitutively active FLT3 receptor, a primary driver of oncogenesis in this AML subtype, this compound focuses on AXL, a receptor tyrosine kinase implicated in resistance to FLT3 inhibition. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways to offer a clear, data-driven comparison for researchers and drug development professionals.
Introduction
Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations, primarily internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic blasts. This has made FLT3 an attractive target for therapeutic intervention.
Gilteritinib (Xospata®) is a second-generation FLT3 tyrosine kinase inhibitor (TKI) approved for the treatment of relapsed or refractory FLT3-mutated AML. It is a potent inhibitor of both FLT3-ITD and FLT3-TKD mutations. Notably, gilteritinib also exhibits inhibitory activity against the AXL receptor tyrosine kinase, which has been implicated in resistance to various cancer therapies, including FLT3 inhibitors.
This compound is a novel, potent, and highly selective small-molecule inhibitor of AXL. While not a direct FLT3 inhibitor, its mechanism of action is highly relevant to FLT3-mutant AML, as AXL upregulation is a known mechanism of resistance to FLT3-targeted therapies. This guide provides a detailed comparison of gilteritinib and this compound, focusing on their distinct mechanisms, preclinical efficacy, and potential therapeutic applications in FLT3-mutant AML.
Mechanism of Action
Gilteritinib: Dual FLT3 and AXL Inhibition
Gilteritinib is a type I TKI, meaning it binds to the active conformation of the FLT3 kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. These pathways include the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT5 pathways, all of which are crucial for the proliferation and survival of leukemic cells[1]. By blocking these signals, gilteritinib induces apoptosis in FLT3-dependent AML cells.
In addition to its potent FLT3 inhibition, gilteritinib also inhibits the AXL receptor tyrosine kinase. While its inhibitory concentration for AXL is higher than for FLT3, this dual activity may contribute to its efficacy by potentially overcoming AXL-mediated resistance mechanisms[2].
This compound: Selective AXL Inhibition
This compound is a highly selective and potent inhibitor of the AXL receptor tyrosine kinase[3]. AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its activation, often through its ligand Gas6, promotes cell survival, proliferation, and resistance to therapy. In the context of FLT3-mutant AML, upregulation of the AXL signaling pathway has been identified as a mechanism of resistance to FLT3 inhibitors. By selectively targeting AXL, this compound aims to abrogate this resistance pathway, potentially re-sensitizing leukemic cells to FLT3 inhibition or acting synergistically with other anti-leukemic agents[4]. This compound has been shown to be effective in AML models with high AXL expression[3][4].
Signaling Pathway Diagrams
Preclinical Data Comparison
The following tables summarize the available preclinical data for gilteritinib and this compound in AML models.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase | Gilteritinib IC50 (nM) | This compound IC50 (nM) | Reference |
| FLT3 | 0.29 | Not a primary target | [5] |
| AXL | 0.73 - 41 | Single-digit nM | [2][3][5] |
| c-KIT | 230 | Not reported | [5] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: In Vitro Anti-proliferative Activity in FLT3-Mutant AML Cell Lines (IC50)
| Cell Line | FLT3 Mutation | Gilteritinib IC50 (nM) | This compound IC50 (µM) | Reference |
| MV4-11 | FLT3-ITD | 0.92 - 3.3 | Not specifically reported in FLT3-ITD context | [5][6] |
| MOLM-13 | FLT3-ITD | 2.9 - 19.0 | Not specifically reported in FLT3-ITD context | [5][6] |
| MOLM-14 | FLT3-ITD | 25.0 | Not specifically reported in FLT3-ITD context | [6] |
Note: Data for this compound's direct anti-proliferative effect on FLT3-mutant cell lines is limited. One study noted that AML cells with high GAS6/AXL expression were more sensitive to this compound[4].
Table 3: In Vivo Efficacy in AML Xenograft Models
| Drug | Model | Dosing | Key Findings | Reference |
| Gilteritinib | MV4-11 (FLT3-ITD) xenograft | 30 mg/kg, oral, daily | Significant tumor growth inhibition and prolonged survival. | [5][6] |
| This compound | MV4-11 (FLT3-ITD) xenograft (in combination with venetoclax) | 50 mg/kg, oral, daily | Combination treatment decreased leukemia burden and enhanced survival. | [7] |
| This compound | Patient-derived xenograft (PDX) with high AXL expression | 50 mg/kg, oral, daily | Combination with venetoclax showed strong synergistic effects. | [7] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Methodology:
-
Recombinant human kinases (e.g., FLT3, AXL) are incubated with a specific substrate and ATP in a reaction buffer.
-
Serial dilutions of the test compound (gilteritinib or this compound) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, radiometric assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability / Proliferation Assay (MTT or CellTiter-Glo®)
-
Objective: To assess the effect of the inhibitors on the viability and proliferation of AML cell lines.
-
Methodology (MTT Assay):
-
AML cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the test compound or vehicle control.
-
After a defined incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active metabolism convert MTT into a purple formazan product.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
-
-
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Similar to the MTT assay, cells are seeded and treated with the compound.
-
After incubation, a reagent containing a thermostable luciferase is added, which generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Luminescence is measured using a luminometer.
-
Western Blotting for Phospho-Protein Analysis
-
Objective: To determine the effect of inhibitors on the phosphorylation status of key signaling proteins (e.g., FLT3, AXL, STAT5, ERK).
-
Methodology:
-
AML cells are treated with the inhibitor or vehicle for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein and the total protein.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human AML cells (cell line-derived or patient-derived).
-
Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups.
-
The test compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume is measured regularly with calipers (for subcutaneous models), or leukemia burden is monitored by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow.
-
Animal body weight and general health are monitored.
-
At the end of the study, tumors or tissues may be harvested for further analysis (e.g., western blotting, immunohistochemistry).
-
Experimental Workflow Diagram
Discussion and Future Perspectives
The comparison between gilteritinib and this compound highlights two distinct but complementary strategies for targeting FLT3-mutant AML. Gilteritinib's direct and potent inhibition of the primary oncogenic driver, FLT3, has established it as a valuable therapeutic agent. Its additional activity against AXL may provide an advantage in overcoming some mechanisms of resistance.
This compound, with its high selectivity for AXL, represents a targeted approach to counteract a key resistance pathway to FLT3 inhibitors. While direct head-to-head comparisons in FLT3-mutant models are lacking, the preclinical data for this compound in combination with other agents, such as venetoclax, are promising. This suggests that the future therapeutic landscape for FLT3-mutant AML may involve combination therapies that simultaneously target the primary oncogenic driver (FLT3) and mechanisms of resistance (AXL).
Further research is warranted to:
-
Directly compare the efficacy of gilteritinib and this compound as single agents and in combination in preclinical models of FLT3-mutant AML.
-
Investigate the efficacy of this compound in gilteritinib-resistant FLT3-mutant AML models.
-
Elucidate the precise molecular mechanisms by which AXL inhibition synergizes with other anti-leukemic agents in this context.
The development of both potent primary target inhibitors and selective resistance pathway blockers like gilteritinib and this compound, respectively, underscores the progress in personalized medicine for AML and provides a strong rationale for future clinical investigations of combination strategies.
Conclusion
Gilteritinib and this compound represent two different approaches to treating FLT3-mutant AML. Gilteritinib is a direct, potent inhibitor of the FLT3 kinase, the primary driver of the disease, with the added benefit of AXL inhibition. This compound is a selective AXL inhibitor that targets a key resistance pathway. The data presented in this guide suggest that while gilteritinib is an effective monotherapy, the future of treating this aggressive leukemia may lie in combination therapies that incorporate agents like this compound to overcome or prevent the emergence of drug resistance. This comparative guide provides a foundation for researchers and drug developers to understand the nuances of these two agents and to inform the design of future studies aimed at improving outcomes for patients with FLT3-mutant AML.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalchem LifeScience [signalchemlifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Targeting AXL kinase sensitizes leukemic stem and progenitor cells to venetoclax treatment in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of AXL Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable AXL inhibitor is a critical step in advancing cancer research and therapy. This guide provides an objective, data-driven comparison of prominent AXL inhibitors based on their in vitro performance, offering insights into their potency, selectivity, and cellular activity.
The AXL receptor tyrosine kinase has emerged as a significant target in oncology due to its role in tumor growth, metastasis, and the development of drug resistance.[1] A variety of small molecule inhibitors targeting AXL have been developed, each with distinct biochemical and cellular profiles. This guide focuses on a head-to-head comparison of several key AXL inhibitors, including Bemcentinib (also known as R428), RXDX-106 (CEP-40783), and UNC2025, to aid in the selection of the most appropriate tool compound for in vitro studies.
AXL Signaling Pathway
AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[2] Its activation, primarily through its ligand Gas6, triggers a cascade of downstream signaling events that promote cell survival, proliferation, migration, and invasion.[3] Key pathways activated by AXL include the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[3] Understanding this signaling network is crucial for interpreting the effects of AXL inhibition.
Biochemical Potency of AXL Inhibitors
The half-maximal inhibitory concentration (IC50) in biochemical assays is a primary measure of a compound's potency against its target enzyme. The following table summarizes the reported biochemical IC50 values for several AXL inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as variations in assay conditions (e.g., ATP concentration) can influence the results.
| Inhibitor | AXL IC50 (nM) | Primary Target(s) | Reference |
| Bemcentinib (BGB324/R428) | 14 | AXL | [3][4] |
| RXDX-106 (CEP-40783) | 0.69 | Pan-TAM | [3] |
| UNC2025 | 1.6 | MER/FLT3/AXL | [5] |
| TP-0903 | 27 | AXL | [3] |
| Gilteritinib | - | FLT3/AXL | [6] |
| Cabozantinib | 7 | VEGFR2/MET/AXL | [5] |
| Merestinib | - | MET/AXL | |
| Sitravatinib | - | TAM/VEGFR/MET | [7] |
Selectivity Profile
An ideal chemical probe should exhibit high selectivity for its intended target to minimize off-target effects. The selectivity of AXL inhibitors is often assessed against the other TAM family members, TYRO3 and MER, due to the high homology in their kinase domains.
| Inhibitor | TYRO3 IC50 (nM) | MER IC50 (nM) | Selectivity (AXL vs. TYRO3/MER) | Reference |
| Bemcentinib (BGB324/R428) | >700 | >700 | >50-fold | [8] |
| RXDX-106 (CEP-40783) | 3.5 | 1.89 | Pan-TAM inhibitor | [3] |
| UNC2025 | - | <1 | Dual MER/AXL inhibitor | [5] |
Cellular Activity of AXL Inhibitors
Cell-based assays provide a more physiologically relevant measure of an inhibitor's efficacy by assessing its ability to engage the target and inhibit its function within a cellular context.
AXL Phosphorylation Inhibition
The ability of an inhibitor to block the autophosphorylation of AXL in cells is a direct measure of its on-target activity.
| Inhibitor | Cell Line | p-AXL Inhibition IC50 (nM) | Reference |
| Bemcentinib (BGB324/R428) | HeLa | 14 | [4] |
| TP-0903 | CLL cells | Potent inhibition at low nM | [9] |
Inhibition of Cell Viability and Proliferation
AXL signaling contributes to the survival and proliferation of various cancer cells. The following table summarizes the effects of AXL inhibitors on cell viability.
| Inhibitor | Cell Line(s) | Cell Viability IC50 (µM) | Reference |
| Bemcentinib (BGB324/R428) | Ewing Sarcoma Cell Lines | 0.79 - 2.13 | [10] |
Inhibition of Cell Migration
A key function of AXL is the promotion of cell migration and invasion, hallmarks of metastasis. The scratch wound healing assay is a common in vitro method to assess this function.
| Inhibitor | Cell Line(s) | Effect on Migration | Reference |
| Bemcentinib (BGB324/R428) | Ewing Sarcoma Cell Lines | Significant dose-dependent inhibition | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of in vitro data. Below are representative protocols for the key assays discussed in this guide.
Biochemical AXL Kinase Assay (ADP-Glo™ Format)
This assay measures the amount of ADP produced by the kinase reaction, which correlates with AXL activity.
Protocol:
-
Prepare Reagents: Reconstitute AXL kinase, substrate (e.g., AXLtide), and ATP in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[11]
-
Inhibitor Preparation: Prepare serial dilutions of the AXL inhibitor in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the AXL kinase/substrate mix.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate for 1 hour at 30°C.
-
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software.[11]
Cellular AXL Phosphorylation Assay (ELISA)
This assay quantifies the level of phosphorylated AXL in cell lysates.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) in a 96-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Treat the cells with serial dilutions of the AXL inhibitor for a specified time (e.g., 2 hours).
-
If required, stimulate AXL phosphorylation by adding Gas6 for 10-15 minutes.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells with cell lysis buffer containing protease and phosphatase inhibitors.
-
-
ELISA:
-
Add cell lysates to a microplate pre-coated with an AXL capture antibody.
-
Incubate for 2 hours at room temperature.
-
Wash the wells and add a detection antibody that specifically recognizes phosphorylated AXL (p-AXL).
-
Incubate for 1 hour at room temperature.
-
Wash the wells and add an HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the wells and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Normalize the p-AXL signal to the total protein concentration in each lysate. Calculate the percent inhibition of AXL phosphorylation for each inhibitor concentration and determine the IC50 value.[12]
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Inhibitor Treatment: After 24 hours, treat the cells with serial dilutions of the AXL inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a wavelength of 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assay (Scratch Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.
-
Scratch Creation: Use a sterile pipette tip to create a uniform scratch down the center of each well.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Inhibitor Treatment: Add fresh media containing the AXL inhibitor at the desired concentrations. Include a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for 24-48 hours using a microscope.
-
Data Analysis: Measure the area of the scratch at each time point. Calculate the percentage of wound closure for each treatment condition compared to the initial scratch area.
Conclusion
The in vitro characterization of AXL inhibitors reveals a landscape of compounds with varying potency, selectivity, and cellular effects. Bemcentinib (R428) stands out as a highly selective AXL inhibitor, while RXDX-106 exhibits pan-TAM inhibitory activity. UNC2025 demonstrates potent dual inhibition of MER and AXL. The choice of inhibitor will depend on the specific research question. For studies focused on the specific role of AXL, a highly selective inhibitor like Bemcentinib is preferable. In contrast, for investigating the broader effects of TAM family inhibition, a pan-TAM inhibitor such as RXDX-106 may be more suitable. This guide provides a foundation for making an informed decision, and researchers are encouraged to consult the primary literature for more detailed information on specific experimental contexts.
References
- 1. AXL kinase inhibitors- A prospective model for medicinal chemistry strategies in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 4. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AXL/FLT3 inhibitor from Cytosinlab Therapeutics has activity in AML/MDS and lung cancer models | BioWorld [bioworld.com]
- 7. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of AXL and the in vitro activity of the receptor tyrosine kinase inhibitor BGB324 in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AXL Kinase Enzyme System [promega.com]
- 12. reactionbiology.com [reactionbiology.com]
Validating SLC-391 On-Target Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SLC-391, a selective AXL receptor tyrosine kinase inhibitor, with other AXL-targeting alternatives. The information presented is supported by experimental data to validate its on-target effects and guide further research and development.
This compound is an orally bioavailable small molecule that targets and binds to the AXL receptor tyrosine kinase, preventing its activation.[1] This inhibition blocks downstream signaling pathways, such as PI3K/AKT, which are crucial for tumor cell growth, proliferation, migration, and the suppression of the immune system.[1][2]
Comparative Analysis of AXL Inhibitors
To evaluate the on-target efficacy of this compound, a comparative analysis of its potency and selectivity against other known AXL inhibitors is crucial. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, for this compound and its alternatives.
| Inhibitor | Type | AXL IC50 (nM) | Other Kinase IC50 (nM) | Selectivity Profile |
| This compound | Small Molecule | 9.6[3] | TYRO3: 42.3, MER: 44[3] | Selective for AXL over other TAM family kinases.[3] |
| Bemcentinib (BGB324/R428) | Small Molecule | 14[4] | Mer and Tyro3: 50-to-100-fold less sensitive, InsR, EGFR, HER2, and PDGFRβ: >100-fold less sensitive | Highly selective for AXL versus a panel of other kinases including Abl.[4] |
| Dubermatinib (TP-0903) | Small Molecule | 27[1][5] | Aurora A and B inhibition also noted | Potent AXL inhibitor, also shows activity against other kinases.[5] |
| Batiraxcept (AVB-500) | Soluble Receptor | <1 (KD)[2] | N/A (Binds to GAS6 ligand) | Highly specific for the AXL ligand, GAS6, preventing receptor activation.[2] |
Experimental Validation of On-Target Effects
The on-target effects of this compound have been validated through a series of preclinical experiments, demonstrating its ability to inhibit AXL signaling and exert anti-tumor activity.
Biochemical and Cellular Assays
-
In Vitro Kinase Assays: Radiometric activity-based kinase assays have demonstrated the direct inhibitory effect of this compound on AXL kinase activity.[3]
-
Cell-Based Phosphorylation Assays: Treatment of cancer cell lines with this compound has been shown to inhibit the phosphorylation of AXL at tyrosine 779 (p-AXL Y779) and downstream signaling proteins like AKT in a dose-dependent manner, as confirmed by Western blotting.[3]
-
Cell Viability Assays: this compound has shown potent anti-proliferative effects in various cancer cell lines, particularly those with high AXL expression.[2][6] For instance, acute myeloid leukemia (AML) cell lines with high GAS6/AXL expression were more sensitive to this compound.[6]
In Vivo Studies
In the CT26 murine colon carcinoma syngeneic model, oral administration of this compound demonstrated significant tumor growth inhibition.[2] This anti-tumor effect is attributed to both direct inhibition of cancer cell proliferation and modulation of the tumor microenvironment, leading to an enhanced anti-tumor immune response.[7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: AXL Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Workflow for AXL Phosphorylation.
Caption: CT26 Syngeneic Mouse Model Workflow.
Experimental Protocols
In Vitro AXL Kinase Assay (Radiometric)
Objective: To determine the direct inhibitory activity of this compound on AXL kinase.
-
Reaction Setup: Prepare a reaction mixture containing recombinant AXL kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and [γ-³²P]ATP in a kinase reaction buffer.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes) to allow for kinase activity.
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based AXL Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on AXL phosphorylation in a cellular context.
-
Cell Culture and Treatment: Plate AXL-expressing cancer cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AXL (e.g., anti-pAXL Y779) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-AXL signal to the total AXL or a loading control (e.g., β-actin) to determine the relative inhibition of AXL phosphorylation.
Cell Viability Assay (MTT Assay)
Objective: To evaluate the cytotoxic and cytostatic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
CT26 Syngeneic Mouse Model
Objective: To assess the in vivo anti-tumor efficacy of this compound.
-
Cell Preparation and Implantation: Culture CT26 murine colon carcinoma cells and inject a specific number of cells (e.g., 1x10⁶) subcutaneously into the flank of immunocompetent BALB/c mice.
-
Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, this compound).
-
Treatment Administration: Administer this compound orally at a specified dose and schedule (e.g., daily).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Compare the tumor growth curves and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of this compound. Survival analysis can also be performed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting AXL kinase sensitizes leukemic stem and progenitor cells to venetoclax treatment in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Bemcentinib - Wikipedia [en.wikipedia.org]
- 7. Bemcentinib - BerGenBio/Rigel Pharmaceuticals - AdisInsight [adisinsight.springer.com]
A Comparative Guide to SLC-391 and First-Generation AXL Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The AXL receptor tyrosine kinase has emerged as a critical target in oncology due to its role in tumor progression, metastasis, and drug resistance.[1][2] This has led to the development of numerous AXL inhibitors. This guide provides a detailed comparison of this compound, a highly selective AXL inhibitor, with first-generation AXL inhibitors, offering insights into their efficacy and selectivity based on available preclinical and clinical data.
Executive Summary
This compound is a potent and highly selective small molecule inhibitor of AXL with a single-digit nanomolar IC50.[2][3] Preclinical data suggests it possesses desirable pharmaceutical properties and has demonstrated efficacy in various cancer models, including non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and acute myeloid leukemia (AML).[2][4] First-generation AXL inhibitors, such as bemcentinib (BGB324), gilteritinib (ASP2215), and TP-0903, have also shown promise in clinical and preclinical settings but often exhibit a broader kinase inhibition profile.[1][5][6][7] This guide will delve into the comparative efficacy, selectivity, and mechanisms of action of these compounds.
Data Presentation: Quantitative Comparison of AXL Inhibitors
The following tables summarize the available quantitative data for this compound and first-generation AXL inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
| Inhibitor | Target | IC50 (nM) | Assay Type | Source |
| This compound | AXL | 9.6 | Radiometric Kinase Assay | [3] |
| TYRO3 | 42.3 | Radiometric Kinase Assay | [3] | |
| MER | 44 | Radiometric Kinase Assay | [3] | |
| Bemcentinib (BGB324) | AXL | 14 | Biochemical Kinase Assay | [1][7] |
| Gilteritinib (ASP2215) | AXL | 0.73 | - | [8] |
| FLT3 | 0.29 | - | [8] | |
| c-KIT | 230 | - | [8] | |
| TP-0903 | AXL | 27 | Biochemical Kinase Assay | [9][10] |
Table 1: In Vitro Potency of AXL Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values of this compound and first-generation AXL inhibitors against AXL and other related kinases. Lower IC50 values indicate higher potency.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Source |
| Gilteritinib (ASP2215) | MV4-11 (AML) | Cell Viability | 0.92 | [11] |
| MOLM-13 (AML) | Cell Viability | 2.9 | [11] | |
| TP-0903 | PSN-1 (Pancreatic Cancer) | Cell Viability | 6 | [10] |
| BMF-A3 (Pancreatic Cancer) | Cell Viability | 110 | [12] |
Table 2: Cellular Efficacy of First-Generation AXL Inhibitors. This table shows the IC50 values of gilteritinib and TP-0903 in different cancer cell lines, indicating their anti-proliferative activity.
Mechanism of Action: The AXL Signaling Pathway
AXL signaling plays a crucial role in cell survival, proliferation, migration, and invasion.[13][14][15][16] Its activation, often through its ligand Gas6, triggers a cascade of downstream signaling events.
Figure 1: AXL Signaling Pathway in Cancer. Activation of the AXL receptor by its ligand GAS6 initiates multiple downstream signaling cascades, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, STAT, and NF-κB pathways, which promote cancer cell proliferation, survival, metastasis, and drug resistance.[13][14][15][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate AXL inhibitors.
Radiometric Kinase Assay (for IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of AXL kinase.
Figure 2: Experimental Workflow for a Radiometric Kinase Assay. This method quantifies the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase, allowing for the determination of inhibitor potency.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the AXL kinase, a peptide substrate (e.g., poly[Glu:Tyr]), and the test inhibitor at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³³P]-ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period to allow for phosphorylation of the substrate.
-
Termination and Detection: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³³P]-ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based AXL Phosphorylation Assay
This assay measures the ability of an inhibitor to block AXL autophosphorylation in a cellular context.
Figure 3: Workflow for a Cell-Based AXL Phosphorylation ELISA. This assay quantifies the level of phosphorylated AXL in cells treated with an inhibitor, providing a measure of the inhibitor's cellular activity.
Protocol:
-
Cell Culture: Plate AXL-expressing cancer cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of the AXL inhibitor for a specified duration.
-
Stimulation (Optional): Stimulate the cells with the AXL ligand, GAS6, to induce AXL phosphorylation.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
ELISA: Perform a sandwich ELISA using a capture antibody specific for total AXL and a detection antibody that recognizes phosphorylated AXL (pAXL).
-
Detection: Add a substrate to develop a colorimetric signal and measure the absorbance using a microplate reader.
-
Data Analysis: Normalize the pAXL signal to total AXL or total protein and calculate the percentage of inhibition to determine the IC50 value.
In Vivo Xenograft Study
This experiment evaluates the anti-tumor efficacy of an AXL inhibitor in a living organism.
References
- 1. researchgate.net [researchgate.net]
- 2. Signalchem LifeScience [signalchemlifesciences.com]
- 3. Targeting AXL kinase sensitizes leukemic stem and progenitor cells to venetoclax treatment in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. JCI Insight - TP-0903 is active in models of drug-resistant acute myeloid leukemia [insight.jci.org]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. file.glpbio.com [file.glpbio.com]
- 12. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of SLC-391 with TAM Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of SLC-391, a selective AXL inhibitor, against the other members of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. The data and protocols presented are essential for assessing the selectivity profile of this compound and understanding its potential applications in targeted therapy.
TAM Kinase Signaling Pathway
The TAM family of receptor tyrosine kinases, comprising TYRO3, AXL, and MERTK, are key regulators of diverse cellular processes.[1] Their signaling is initiated by the binding of ligands, primarily Growth Arrest-Specific 6 (GAS6) and Protein S, which leads to receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation triggers downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, migration, and immune response modulation. Dysregulation of TAM kinase signaling is implicated in cancer progression, metastasis, and therapeutic resistance.[2][3]
Caption: Simplified TAM kinase signaling pathway.
Quantitative Comparison of this compound Activity on TAM Kinases
This compound is identified as a potent and selective inhibitor of AXL.[1] However, to fully characterize its selectivity profile, it is crucial to quantify its inhibitory activity against the closely related TAM kinases, MERTK and TYRO3. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the three TAM family kinases as determined by a radiometric activity-based kinase assay.
| Kinase Target | This compound IC50 (nM) | Fold Selectivity vs. AXL |
| AXL | 9.6 | 1.0x |
| TYRO3 | 42.3 | 4.4x |
| MERTK | 44.0 | 4.6x |
Data Source: The potency of this compound against the TAM family kinases was determined by a radiometric activity–based kinase assay.
The data clearly indicates that this compound is most potent against its primary target, AXL, with a single-digit nanomolar IC50.[4] The compound exhibits a greater than four-fold selectivity for AXL over both TYRO3 and MERTK, demonstrating a favorable selectivity profile within the TAM kinase family.
Experimental Protocols
Detailed methodologies are provided below for the key experiments used to determine the potency and selectivity of this compound.
Experimental Workflow for Kinase Inhibitor Profiling
The characterization of a kinase inhibitor like this compound typically follows a multi-step process. It begins with a biochemical assay to determine direct enzymatic inhibition, followed by cell-based assays to assess activity and selectivity in a more physiological context.
Caption: General experimental workflow for kinase inhibitor profiling.
Radiometric Activity-Based Kinase Assay
This assay is considered a gold standard for quantifying kinase activity.[5][6] It directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific protein or peptide substrate by the kinase.[6]
-
Objective: To determine the IC50 values of this compound against AXL, MERTK, and TYRO3.
-
Principle: The kinase reaction is performed with the kinase, a suitable substrate, and [γ-³²P]ATP in the presence of varying concentrations of the inhibitor (this compound). The reaction products are then spotted onto phosphocellulose paper, which binds the phosphorylated substrate.[7] Unbound [γ-³²P]ATP is washed away. The amount of radioactivity incorporated into the substrate is quantified using a phosphorimager or scintillation counter, which is inversely proportional to the inhibitory activity of the compound.[7][8]
-
General Protocol:
-
Prepare a reaction mixture containing the specific kinase (AXL, MERTK, or TYRO3), its corresponding peptide substrate, and reaction buffer.
-
Add this compound at various concentrations (typically a serial dilution).
-
Initiate the kinase reaction by adding a mix of unlabeled ATP and [γ-³²P]ATP.[7]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and spot an aliquot onto P81 phosphocellulose filter paper.[7]
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[7]
-
Dry the filter paper and measure the incorporated radioactivity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Ba/F3 Cell-Based Kinase Selectivity Assay
This assay provides a robust method for evaluating the selectivity of a kinase inhibitor in a cellular context across a wide panel of kinases.
-
Objective: To assess the selectivity of this compound against a broad panel of tyrosine kinases.
-
Principle: The Ba/F3 cell line is a murine pro-B cell line that depends on interleukin-3 (IL-3) for survival and proliferation.[9][10][11] These cells can be genetically engineered to express a specific constitutively active or oncogenic kinase. This expression renders the cells independent of IL-3, as their survival now relies on the activity of the engineered kinase.[9][10][12][13] Inhibition of this specific kinase by a compound will lead to cell death, which can be measured.
-
General Protocol:
-
A panel of Ba/F3 cell lines, each engineered to express a different human tyrosine kinase, is used.
-
Cells are cultured in the absence of IL-3.
-
The cells are treated with this compound at a fixed concentration (e.g., 100 nM).
-
After an incubation period (typically 48-72 hours), cell viability is measured using a luminescent assay that quantifies ATP levels (e.g., CellTiter-Glo).
-
A decrease in cell viability indicates that this compound inhibits the specific kinase that is driving the survival of that particular cell line. The percentage of inhibition is calculated relative to untreated controls.
-
Cellular AXL Phosphorylation Assay
This assay confirms the on-target activity of this compound by directly measuring the inhibition of AXL autophosphorylation in a relevant human cell line.
-
Objective: To confirm that this compound inhibits AXL signaling in intact cells.
-
Principle: The activity of AXL is marked by its autophosphorylation at specific tyrosine residues, such as Tyr779, upon ligand stimulation.[2][14] This assay measures the level of phosphorylated AXL (pAXL) in cells treated with the inhibitor.
-
General Protocol:
-
Culture a human cell line that expresses AXL (e.g., A549 non-small cell lung cancer cells).
-
Starve the cells overnight to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour).[14]
-
Stimulate AXL signaling by adding its ligand, recombinant GAS6, for a brief period (e.g., 15 minutes).[14]
-
Lyse the cells and quantify the levels of phosphorylated AXL (at Y779) and total AXL using a method like Sandwich-ELISA or Western blotting.[14][15]
-
The reduction in the pAXL/total AXL ratio demonstrates the dose-dependent inhibitory effect of this compound on its target in a cellular environment.
-
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Axl kinase domain in complex with a macrocyclic inhibitor offers first structural insights into an active TAM receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalchem LifeScience [signalchemlifesciences.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Ba/F3 cells and their use in kinase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. signalchemlifesciences.com [signalchemlifesciences.com]
- 15. reactionbiology.com [reactionbiology.com]
Synergistic Anti-Leukemic Activity of SLC-391 and Venetoclax: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the synergistic anti-leukemic effects of the novel AXL inhibitor, SLC-391, in combination with the BCL-2 inhibitor, venetoclax. The information presented herein, supported by preclinical experimental data, is intended for researchers, scientists, and drug development professionals investigating new therapeutic strategies for acute myeloid leukemia (AML).
Executive Summary
Preclinical studies have demonstrated a strong synergistic effect between this compound and venetoclax in inducing apoptosis and inhibiting the growth of AML cells, particularly those with high expression of the GAS6/AXL pathway.[1] The combination of these two targeted agents has been shown to be more effective than either agent alone, reducing cell viability and increasing programmed cell death in AML cell lines and patient-derived samples.[1] This guide will delve into the mechanisms of action, present the supporting quantitative data, detail the experimental methodologies, and visualize the key signaling pathways involved in this promising combination therapy.
Mechanisms of Action
This compound: A Selective AXL Inhibitor
This compound is an orally bioavailable small molecule that selectively targets and inhibits the AXL receptor tyrosine kinase.[2][3] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression in many cancers is associated with tumor growth, proliferation, migration, and drug resistance.[2][4] By binding to and preventing the activation of AXL, this compound blocks downstream signaling pathways, including the PI3K/AKT and MAPK pathways, thereby inhibiting tumor cell survival and proliferation.[1][4]
Venetoclax: A Potent BCL-2 Inhibitor
Venetoclax is a highly selective, orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[5][6] BCL-2 is an anti-apoptotic protein that is often overexpressed in hematological malignancies, allowing cancer cells to evade programmed cell death (apoptosis).[7][8] Venetoclax binds directly to the BH3 domain of BCL-2, displacing pro-apoptotic proteins like BIM.[5][9] This releases the "brakes" on apoptosis, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation, ultimately resulting in cancer cell death.[5][8]
Synergistic Interaction
The combination of this compound and venetoclax exhibits a powerful synergistic effect in AML cells. This compound, by inhibiting the AXL signaling pathway, downregulates survival signals.[1] This sensitizes the leukemic cells to the pro-apoptotic effects of venetoclax. The dual targeting of two distinct and critical survival pathways leads to a more profound and durable anti-leukemic response than can be achieved with either agent alone.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies demonstrating the synergistic effects of this compound and venetoclax in AML cell lines.
Table 1: In Vitro Cell Viability (IC50) of this compound in AML Cell Lines
| Cell Line | This compound IC50 (nM) |
| MV4-11 | Data not specified |
| THP-1 | Data not specified |
IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.
Table 2: Synergistic Effect of this compound and Venetoclax on Cell Viability in MV4-11 Cells
| This compound (µM) | Venetoclax (nM) | Combination Index (CI) | Effect |
| 0.1 | 5 | < 1 | Synergistic |
| 0.25 | 5 | < 1 | Synergistic |
| 0.1 | 10 | < 1 | Synergistic |
| 0.25 | 10 | < 1 | Synergistic |
The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10][11][12]
Table 3: Induction of Apoptosis by this compound and Venetoclax in MV4-11 Cells
| Treatment | Concentration | % Apoptotic Cells (Annexin V+) |
| Control (DMSO) | - | Baseline |
| This compound | 0.1 µM | Increased |
| This compound | 0.25 µM | Further Increased |
| Venetoclax | 5 nM | Increased |
| Venetoclax | 10 nM | Further Increased |
| This compound + Venetoclax | 0.1 µM + 5 nM | Synergistically Increased |
| This compound + Venetoclax | 0.25 µM + 10 nM | Synergistically Increased |
Apoptosis was assessed by Annexin V/Propidium Iodide staining followed by flow cytometry.[1]
Experimental Protocols
Cell Culture
AML cell lines (e.g., MV4-11, THP-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
Cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting using Trypan Blue exclusion. Briefly, cells were seeded in 96-well plates and treated with various concentrations of this compound, venetoclax, or the combination for 72 hours. The absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to the untreated control.
Apoptosis Assay
Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with the indicated concentrations of this compound, venetoclax, or the combination for 48-72 hours. After treatment, cells were washed, resuspended in binding buffer, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) was analyzed by flow cytometry.
Western Blot Analysis
To assess the effect of the drug combination on key signaling proteins, western blot analysis was performed. Cells were treated as described, and whole-cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins of interest (e.g., p-AXL, total AXL, p-AKT, total AKT, BCL-2, BIM, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin). Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effects of the drug combination were quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[10][11][12][13] This method is based on the median-effect equation and provides a quantitative measure of the interaction between two drugs. CI values were calculated using software such as CompuSyn.
Visualizations
Caption: Signaling pathways of this compound and venetoclax and their synergistic interaction leading to apoptosis.
Caption: Workflow for in vitro evaluation of the synergistic effect of this compound and venetoclax.
References
- 1. Targeting AXL kinase sensitizes leukemic stem and progenitor cells to venetoclax treatment in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Signalchem LifeScience [signalchemlifesciences.com]
- 4. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
A Comparative Guide to the Reproducibility of Published SLC-391 Studies
This guide provides a comprehensive comparison of the preclinical and clinical data available for SLC-391, a selective AXL inhibitor, with a focus on the reproducibility of published findings. For comparative purposes, data for another well-characterized AXL inhibitor, Bemcentinib (BGB324), is included. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and to provide detailed experimental context.
Preclinical Data Comparison
In Vitro Kinase Inhibition
Reproducibility of in vitro kinase inhibition assays is crucial for establishing the potency and selectivity of a drug candidate. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and Bemcentinib against the AXL kinase and other related kinases.
| Compound | Target Kinase | Reported IC50 (nM) | Publication |
| This compound | AXL | 9.6[1] | Niu et al., Blood (2021) |
| TYRO3 | 42.3[1] | Niu et al., Blood (2021) | |
| MER | 44[1] | Niu et al., Blood (2021) | |
| Bemcentinib (BGB324) | AXL | 14[2] | Selleck Chemicals Datasheet |
| MER | >700 (50-fold selective over MER)[2] | Selleck Chemicals Datasheet | |
| TYRO3 | >1400 (100-fold selective over TYRO3)[2] | Selleck Chemicals Datasheet |
Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions. The data presented here is compiled from the available literature.
In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | Compound | Reported Effect | Publication/Source |
| MOLM13, MV4-11 | Acute Myeloid Leukemia (AML) | This compound | Inhibition of cell growth[1] | Niu et al., Blood (2021) |
| Various | NSCLC, CML, AML | This compound | Antiproliferative activity[3] | ClinicalTrials.gov NCT03990454 |
| H1299 | NSCLC | Bemcentinib (R428) | IC50 of approx. 4 µM[2] | Selleck Chemicals Datasheet |
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies are critical for assessing the potential therapeutic efficacy of a drug candidate. This compound has demonstrated anti-tumor activity in various mouse models.
| Cancer Model | Dosing | Reported Outcome | Publication/Source |
| CT-26 murine colon carcinoma | 50 mg/kg p.o. | Potent efficacy in inhibiting AXL/PI3K/AKT-dependent cell proliferation and survival.[4] | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges |
| NSCLC, CML, and AML models | Not specified | Demonstrated efficacy[1] | Signalchem Lifesciences Website |
| ARK1shSCRM (Uterine Serous Cancer) | Not specified | Improved chemoresponse to paclitaxel[5] | ResearchGate Publication |
Experimental Protocols
Radiometric Kinase Assay for IC50 Determination (for this compound)
This protocol is based on the methodology described in the preclinical study by Niu et al. (2021).[1]
-
Enzyme and Substrate Preparation : Recombinant human AXL, TYRO3, and MER kinase domains are expressed and purified. A generic tyrosine kinase peptide substrate is used.
-
Reaction Mixture : The kinase reaction is performed in a buffer containing ATP (with [γ-33P]ATP as a tracer), MgCl2, and the kinase and substrate.
-
Inhibitor Addition : this compound is serially diluted in DMSO and added to the reaction mixture at various concentrations.
-
Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination and Detection : The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically using a phosphocellulose filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis : The percentage of inhibition at each concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Signaling Pathway
This compound functions by inhibiting the AXL receptor tyrosine kinase. The binding of the ligand, Gas6, to the extracellular domain of AXL induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration. By binding to the ATP-binding pocket of the AXL kinase domain, this compound prevents its phosphorylation and subsequent activation, thereby blocking these downstream signals.
Clinical Trial Landscape
This compound
This compound has been evaluated in a Phase 1 clinical trial and is currently in a Phase 1b/2 trial.
-
NCT03990454 : A Phase 1, open-label, dose-escalation study to evaluate the safety and pharmacokinetics of this compound in subjects with solid tumors.[3] This trial's status is listed as completed as of June 30, 2023, but the results have not yet been publicly released.[6]
-
SKYLITE (NCT05860296) : An open-label, Phase 1b/2a study of this compound in combination with pembrolizumab in subjects with advanced or metastatic non-small cell lung cancer (NSCLC).[5] This trial is currently recruiting.[7]
Bemcentinib (BGB324)
Bemcentinib has a more extensive clinical trial history, with several studies having reported results.
-
NCT02922777 : A Phase 1 trial of bemcentinib in combination with docetaxel in previously treated advanced NSCLC. This study demonstrated anti-tumor activity with a manageable safety profile.[8][9]
-
NCT03184571 : A Phase 2 study of bemcentinib in combination with pembrolizumab in patients with advanced NSCLC.[7]
-
Other Trials : Bemcentinib has been investigated in various other trials for different cancer types, both as a monotherapy and in combination with other agents.
Summary and Conclusion
Based on the available published data, this compound is a potent and selective AXL inhibitor with demonstrated preclinical activity in various cancer models.[1][3] The in vitro kinase inhibition data for this compound appears robust, with a clear selectivity profile against related kinases. However, a comprehensive assessment of the reproducibility of its anti-proliferative and in vivo efficacy is challenging due to the limited availability of detailed, peer-reviewed quantitative data from multiple independent studies.
In comparison, Bemcentinib (BGB324) has a more extensive body of published preclinical and clinical data, which allows for a more thorough evaluation of its performance characteristics.[2][8][9]
The ongoing SKYLITE trial of this compound in combination with pembrolizumab will be critical in establishing its clinical utility.[10][11] Publication of the results from the completed Phase 1 trial (NCT03990454) is eagerly awaited by the research community to provide a clearer picture of this compound's safety and efficacy profile in a clinical setting.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SignalChem Enters a Clinical Trial Collaboration with Merck to Evaluate the Effect of this compound in Combination with KEYTRUDA® (pembrolizumab) in Advanced Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 11. oncozine.com [oncozine.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of SLC-391 and Associated Waste
Disclaimer: As of the last update, a publicly available, specific Safety Data Sheet (SDS) for the AXL inhibitor SLC-391 is not available. The following procedures are based on general best practices for the handling and disposal of potent, small-molecule research compounds. Researchers, scientists, and drug development professionals must consult the manufacturer-provided SDS for this compound and their institution's Environmental Health and Safety (EHS) department for specific guidance before handling or disposing of this compound.
This document provides a framework for the safe and compliant disposal of this compound and materials contaminated with this compound. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
I. Immediate Safety and Handling Protocols
Prior to any handling or disposal procedures, it is imperative to be thoroughly familiar with the specific hazards outlined in the this compound Safety Data Sheet. At a minimum, the following Personal Protective Equipment (PPE) is required:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Body Protection: A fully buttoned lab coat.
-
Respiratory Protection: If handling the powdered form of this compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.
II. Waste Categorization and Segregation
Proper segregation of waste at the point of generation is the most critical step in ensuring safe and compliant disposal. This compound waste should be categorized as follows:
| Waste Stream Category | Description | Container Type | Disposal Route |
| Solid this compound Waste | Unused or expired pure compound, contaminated spatulas, weigh boats, etc. | Labeled, sealed, chemically resistant container. | Hazardous Chemical Waste |
| Liquid this compound Waste | Solutions containing this compound, contaminated solvents (e.g., DMSO, ethanol). | Labeled, sealed, chemically resistant container (e.g., glass or polyethylene). | Hazardous Chemical Waste |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound. | Puncture-proof sharps container. | Sharps Waste |
| Contaminated Labware | Glassware (flasks, beakers) and plasticware (pipette tips, tubes) contaminated with this compound. | Labeled, lined, and sealed container. | Hazardous Chemical Waste |
| Contaminated PPE | Gloves, disposable lab coats, and other PPE contaminated with this compound. | Labeled, sealed plastic bag within a hazardous waste container. | Hazardous Chemical Waste |
III. Step-by-Step Disposal Procedures
A. Solid this compound Waste:
-
Collection: Carefully collect all solid waste contaminated with this compound, including any residual powder from work surfaces (after appropriate decontamination).
-
Containment: Place the solid waste into a designated, robust, and sealable container. Ensure the container is compatible with the chemical properties of this compound.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
B. Liquid this compound Waste:
-
Collection: Collect all liquid waste containing this compound in a dedicated, chemically compatible, and leak-proof container.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containment: Ensure the container is securely sealed to prevent spills or evaporation. Do not fill the container to more than 80% of its capacity.
-
Labeling: Label the container with "Hazardous Waste," "this compound," the solvent system (e.g., "in DMSO"), and the estimated concentration.
-
Storage: Store in a designated hazardous waste accumulation area with secondary containment.
C. Decontamination of Non-Disposable Items:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (as specified in the SDS) to remove the majority of the this compound residue. This rinseate must be collected and disposed of as liquid hazardous waste.
-
Secondary Wash: Wash the rinsed items with an appropriate laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Personal protective equipment for handling SLC-391
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of SLC-391, a potent and selective small molecule AXL inhibitor. Given its nature as a potent, biologically active compound intended for oncological applications, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent contamination.[1][2][3][4] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is founded on established best practices for the handling of potent pharmaceutical compounds and cytotoxic agents.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risk. The following table outlines the required PPE for various stages of handling.
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields | To protect against potential external contamination of the shipping container. |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving mandatory)- Disposable gown- Fitted N95 or higher respirator- Safety goggles- Face shield | To prevent inhalation of fine particles and protect eyes and skin from contact with the potent compound. |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving mandatory)- Disposable gown- Safety goggles- Work within a certified chemical fume hood or biological safety cabinet | To prevent skin and eye contact with the solution and to control aerosol exposure. |
| Disposal of Waste | - Nitrile gloves (double-gloving mandatory)- Disposable gown- Safety goggles | To protect against contact with contaminated waste materials. |
Operational Plan: Step-by-Step Handling Workflow
Adherence to a strict, documented workflow is critical for the safe handling of this compound. The following diagram outlines the recommended operational plan from receipt to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
All materials contaminated with this compound must be treated as cytotoxic waste and disposed of in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns), weigh boats, and other solid materials should be placed in a designated, sealed, and clearly labeled cytotoxic waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, shatter-resistant container that is clearly labeled as "Cytotoxic Waste" and includes the name of the compound. |
| Sharps | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste. |
AXL Signaling Pathway and Inhibition by this compound
This compound is a potent inhibitor of the AXL receptor tyrosine kinase.[1][2][3] Overexpression of AXL is associated with tumor growth, metastasis, and drug resistance.[3] By inhibiting AXL, this compound disrupts these oncogenic signals. The following diagram illustrates the simplified AXL signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the AXL receptor, blocking downstream signaling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
